4-Phenylbutanal

Catalog No.
S793684
CAS No.
18328-11-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbutanal

CAS Number

18328-11-5

Product Name

4-Phenylbutanal

IUPAC Name

4-phenylbutanal

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

NHFRGTVSKOPUBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC=O

Canonical SMILES

C1=CC=C(C=C1)CCCC=O

The exact mass of the compound 4-Phenylbutanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylbutanal density and refractive index

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data for 4-Phenylbutanal

The table below summarizes the key physical properties of this compound found in the search results.

Property Value Conditions / Notes
Density 0.971 g/cm³ [1] [2]
Refractive Index Not Found
Boiling Point 243.3 °C at 760 mmHg [1]
Melting Point 45-48 °C (lit.) [1]
Flash Point 115.9 °C [1] [2]
Molecular Formula C₁₀H₁₂O [1] [3] [2]
Molecular Weight 148.20 g/mol [1] [3] [2]

Experimental Measurement Protocols

For the properties where data is unavailable, here are standard experimental protocols researchers can employ.

Measuring Density

The standard protocol for determining liquid density is using a pycnometer.

  • Calibration: Weigh a clean, dry pycnometer empty ((m_0)). Then fill it with distilled water and weigh it again ((m_w)).
  • Sample Measurement: Dry the pycnometer thoroughly and fill it with the this compound sample. Weigh it ((m_1)).
  • Calculation: The density ((ρ)) of the sample is calculated using the formula: (ρ = \frac{(m_1 - m_0)}{(m_w - m_0)} \times ρ_w) where (ρ_w) is the known density of water at the calibration temperature.
  • Control: Maintain a constant temperature using a water bath during measurements, as density is temperature-dependent.
Measuring Refractive Index

Refractive index is precisely measured with a refractometer.

  • Calibration: Calibrate the Abbe or digital refractometer using distilled water or a standard calibration slide.
  • Sample Loading: Apply a few drops of liquid this compound to the prism surface, ensuring it forms a continuous film without air bubbles. For solid samples, the compound must be melted as it is solid at room temperature (Melting Point: 45-48 °C [1]).
  • Measurement: Close the prism plate and look through the eyepiece (or read the digital display) to obtain the refractive index value.
  • Control: The refractometer should be equipped with a thermostat-controlled water jacket to maintain the sample at a specific temperature (e.g., 20 °C), as the refractive index is highly sensitive to temperature changes. The wavelength of the light source (usually the sodium D line at 589 nm) should also be noted.

Workflow for Property Analysis

For a comprehensive analysis, the following workflow outlines the key steps from sample preparation to data verification. This is particularly useful when reference data is scarce.

start Start: Sample of This compound prep Sample Preparation start->prep melt Melt Sample if Solid (MP: 45-48°C) prep->melt measure Physical Property Measurement melt->measure density Density via Pycnometer measure->density refractive Refractive Index via Refractometer measure->refractive analyze Data Analysis & Verification density->analyze Value refractive->analyze Value end Report Results analyze->end

Workflow for determining the physical properties of this compound, covering preparation, measurement, and analysis.

Summary and Key Considerations

  • Data Availability: The density of this compound is confirmed to be 0.971 g/cm³ [1] [2]. Its solid state at room temperature must be considered for measurement protocols.
  • Data Gap: The refractive index for this compound was not located in the search results. The value for the related compound 2-Methyl-4-phenylbutyraldehyde (1.506-1.510 [4]) is not a suitable substitute.
  • Experimental Path: To obtain the refractive index, you will need to perform experimental measurement using a refractometer, following the protocol outlined above.

References

4-Phenylbutanal solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Solubility Investigation

In the absence of direct data, the following general approach can be used to determine the solubility of a compound like 4-Phenylbutanal in the laboratory.

G Start Start: Solubility Testing Prep 1. Sample Preparation • Prepare a purified sample of this compound • Pre-select a range of organic solvents Start->Prep Exp 2. Experimental Procedure • Add a small, measured amount of solute to a vial • Add a known volume of solvent • Agitate (e.g., vortex, sonicate) at constant temperature • Visually inspect for clarity Prep->Exp Decision 3. Soluble? Exp->Decision Quant 4. Quantitative Analysis • If soluble, continue adding solute until saturation is reached • Measure the maximum concentration (e.g., w/v, mol/L) Decision->Quant Yes Record 5. Data Recording • Record solvent, temperature, and saturation concentration Decision->Record No (Turbidity/Precipitate) Quant->Record End End: Data for Solvent Selection Record->End

A general workflow for experimental determination of compound solubility in various solvents.

Practical Guidance for Researchers

For your research and drug development work, here are some practical steps and considerations:

  • Solvent Selection: Based on the principle of "like dissolves like," this compound, with its non-polar phenyl ring and polar aldehyde group, is likely to be soluble in a range of moderately polar to non-polar solvents. Common laboratory solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and alcohols are good initial candidates for testing [1] [2].
  • Safety and Material Compatibility: The table below summarizes key properties of potential solvents mentioned in the search results. This can aid in safe handling and experimental planning.
Solvent Boiling Point (°C) Flash Point (°C) Key Hazards Note on this compound
Tetrahydrofuran (THF) 66 -14 Highly flammable, forms explosive peroxides A versatile, water-miscible solvent often stabilized with BHT [1].
Dichloromethane (DCM) 39.6 None (but can form flammable vapors) Suspected carcinogen, toxic A common solvent for reactions and extraction [2].
1,2-Dichloroethane 84 13 Flammable, toxic, possibly carcinogenic Use requires careful hazard review [3].
N-Methyl-2-pyrrolidone (NMP) 202 91 Reproductive toxicity Listed as a substance of very high concern (SVHC) by ECHA [4].
Cyclohexane 80.7 -20 Flammable A non-polar solvent [5].
  • Next Steps: To obtain the specific data you need, I suggest:
    • Consulting Specialized Databases: Search platforms like SciFinder or Reaxys, which are designed for deep chemical data mining.
    • Literature Review: Look for experimental procedures in scientific journals where this compound is used as a starting material or intermediate.
    • Laboratory Testing: Conduct your own solubility tests using the general protocol outlined above.

References

Chemical Profile of 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifier and key physical properties of 4-Phenylbutanal:

Property Value
CAS Registry Number 18328-11-5 [1] [2] [3]
Molecular Formula C10H12O [1] [4] [2]
Average Molecular Weight 148.20 g/mol [1] [2] [5]
IUPAC Name This compound [1] [3]
Boiling Point 243.3 °C at 760 mmHg [1] [2]
Melting Point 45-48 °C (lit.) [1]
Density 0.971 g/cm³ [1] [2]
Flash Point 115.9 °C [1] [2]

Synonyms: γ-Phenylbutyraldehyde, Benzenebutanal, 4-Phenylbutyraldehyde [4] [2] [5].

Primary Applications and Synthetic Uses

This compound's structure, featuring a reactive aldehyde group separated from a phenyl ring by a two-carbon chain, makes it a valuable intermediate in constructing more complex molecules.

Key Application: Pharmaceutical Intermediate

The most documented specific use of this compound is as a reactant in the synthesis of latanoprost [6]. Latanoprost is a prostaglandin analog medication used to treat increased pressure inside the eye (ocular hypertension) and glaucoma [6]. The synthesis involves an organocatalyzed [3+2]-cycloaddition reaction, a powerful method for forming five-membered rings [6].

Versatile Chemical Building Block

Beyond this specific application, the aldehyde group of this compound is highly reactive and participates in numerous transformations, making it a versatile precursor. It can be used in:

  • Corey-Kim Oxidation: A potential intermediate in the oxidation of alcohols to carbonyls [7].
  • Friedel-Crafts Alkylation: Can be synthesized from benzene and 4-chlorobutanal via this classic reaction [7].
  • Preparation of Other Intermediates: It is a listed precursor for compounds like 5-Phenyl-1-pentyne [6].

The diagram below illustrates the central role of this compound's aldehyde group in various synthetic pathways:

G Start This compound (C₁₀H₁₂O) A Organocatalyzed [3+2] Cycloaddition Start->A Reaction 1 B Corey-Kim Oxidation Precursor Start->B Reaction 2 C Friedel-Crafts Alkylation Product Start->C Reaction 3 D Precursor to 5-Phenyl-1-pentyne Start->D Reaction 4 P1 Latanoprost (Pharmaceutical) A->P1 P2 Oxidized Products B->P2 P3 Aromatic Systems C->P3 P4 Alkyne Intermediate D->P4

Schematic of this compound's reactivity as a synthetic intermediate.

Handling and Safety Considerations

While a comprehensive safety data sheet (MSDS) was not fully available in the search results, some safety information can be noted:

  • Hazard Codes: Some suppliers list the hazard code Xn, which signifies it is harmful [1].
  • Storage Recommendations: It is advised to store this chemical under an inert atmosphere and in a freezer, under -20°C for stability [6].

Methodology for Researchers

For scientists intending to use this compound, the following points are critical:

  • Purity Verification: The compound is available from various chemical suppliers in research quantities [6]. Always check the Certificate of Analysis (COA) for purity, which can range from 95% to 99% [8] [6].
  • Experimental Design: The key reaction for its application in latanoprost synthesis is an organocatalyzed [3+2]-cycloaddition [6]. Researchers should consult the original synthetic literature for detailed protocols on catalysts, solvents, temperature, and reaction times [6].

References

Comprehensive Application Notes and Protocols: Synthesis of 4-Phenylbutanal from 4-Phenylbutanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

The synthesis of 4-phenylbutanal from 4-phenylbutanol represents a fundamental aldehyde preparation process with significant applications in pharmaceutical intermediate synthesis. This chemical transformation involves the oxidation reaction of a primary alcohol (4-phenylbutanol) to the corresponding aldehyde (this compound), which serves as a versatile building block in organic synthesis and drug development. The particular significance of this compound lies in its role as a key precursor in the synthesis of latanoprost, a medication widely used to treat increased intraocular pressure associated with glaucoma [1]. Additionally, this compound finds applications in the preparation of various fine chemicals and specialty materials through further derivatization.

The chemical structures of these compounds reveal their relationship: 4-phenylbutanol (C₁₀H₁₄O) is a primary alcohol featuring a phenyl ring connected to a four-carbon chain terminated with a hydroxyl group, while this compound (C₁₀H₁₂O) is the corresponding aldehyde with the same carbon skeleton but with the terminal hydroxyl group oxidized to a formyl group. This oxidation state change significantly alters the chemical reactivity of the compound, making the aldehyde capable of participating in various condensation, addition, and cyclization reactions that are invaluable in synthetic organic chemistry.

Experimental Design and Synthetic Strategy

Oxidation Strategy Selection

The conversion of 4-phenylbutanol to this compound requires careful reagent selection to achieve the specific oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Among various available methods, pyridinium chlorochromate (PCC) oxidation has been identified as particularly effective for this transformation. PCC is especially suitable for oxidizing primary alcohols to aldehydes because it operates under anhydrous conditions that prevent further oxidation to carboxylic acids. This characteristic makes it superior to many other oxidizing agents that typically yield carboxylic acids as the final product when aqueous conditions are employed.

The reaction mechanism involves the formation of a chromate ester intermediate followed by elimination that generates the carbonyl group. The chemoselectivity of PCC oxidation is excellent, as it primarily targets primary alcohols while leaving other potentially sensitive functional groups intact. This is particularly important in complex molecular settings where functional group compatibility must be maintained throughout the synthetic sequence. The reaction typically proceeds efficiently at room temperature with high yields, making it both practical and economical for laboratory-scale synthesis.

Strategic Reaction Considerations

Several strategic considerations must be addressed to optimize this transformation. First, the reaction solvent plays a critical role in determining the reaction rate and yield. Dichloromethane is typically employed due to its ability to dissolve both the starting material and the oxidizing agent while maintaining anhydrous conditions. Second, the reaction progress must be carefully monitored to ensure complete conversion while minimizing side reactions. Thin-layer chromatography (TLC) is the method of choice for monitoring this transformation, as it provides rapid feedback on reaction completion. Finally, product purification requires careful consideration to remove chromium byproducts effectively while minimizing losses of the desired aldehyde.

Table 1: Physicochemical Properties of Starting Material and Product

Property 4-Phenylbutanol This compound
CAS Number 3360-41-6 [2] 18328-11-5 [3]
Molecular Formula C₁₀H₁₄O [2] C₁₀H₁₂O [3]
Molecular Weight 150.22 g/mol [2] 148.20 g/mol [3]
Boiling Point 140-142°C at 14 mmHg [2] 243.3°C at 760 mmHg [3]
Density 0.984 g/mL at 20°C [2] 0.971 g/cm³ [3]
Physical Form Clear colorless liquid [2] Crystalline solid [3]
Melting Point Not applicable (liquid) 45-48°C [3]

Materials and Methods

Reagents and Equipment
3.1.1 Required Chemical Reagents
  • 4-Phenylbutanol (97% purity, CAS 3360-41-6) [4]
  • Pyridinium chlorochromate (PCC, technical grade)
  • Anhydrous sodium sulfate (for drying organic layers) [5]
  • Diethyl ether (anhydrous, for extraction and chromatography) [5]
  • Silica gel (for column chromatography, 60-120 mesh)
  • Hydrochloric acid (1M solution, for workup)
  • Sodium bicarbonate (saturated solution, for neutralization)
3.1.2 Essential Laboratory Equipment
  • Round-bottom flask (250 mL) with ground glass joint
  • Magnetic stirrer with heating capability
  • Reflux condenser with drying tube
  • Separatory funnel (500 mL)
  • Chromatography column (approximately 30 cm length, 2.5 cm diameter)
  • Rotary evaporator with vacuum pump and temperature-regulated water bath
  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
  • UV lamp (for TLC visualization)
  • Allihn condenser system [5]
Step-by-Step Experimental Procedure
3.2.1 Oxidation Reaction Setup
  • Begin by charging a 250 mL round-bottom flask with 4-phenylbutanol (5.00 g, 33.3 mmol) and anhydrous dichloromethane (100 mL). Equip the flask with a magnetic stir bar and attach a reflux condenser fitted with a drying tube containing calcium chloride to exclude atmospheric moisture.

  • Activate the stirring mechanism and ensure the starting material is completely dissolved in the dichloromethane. The solution should appear clear and colorless before proceeding.

  • Carefully add pyridinium chlorochromate (10.8 g, 50.0 mmol, 1.5 equiv) to the reaction mixture in three equal portions over approximately 5 minutes. After each addition, observe the immediate color change to an opaque orange-brown suspension, indicating the initiation of the oxidation process.

  • After complete addition of the oxidant, maintain vigorous stirring at room temperature (approximately 25°C) for 4-6 hours. Monitor the reaction progress by analytical TLC (silica gel, 30% ethyl acetate in hexanes as eluent, visualization by UV and potassium permanganate stain).

3.2.2 Reaction Workup and Purification
  • Upon completion (as indicated by disappearance of the starting material spot on TLC), carefully quench the reaction by slowly adding the reaction mixture to a separatory funnel containing diethyl ether (50 mL) and 1M hydrochloric acid (20 mL). Gently swirl the mixture to avoid emulsion formation.

  • Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether (2 × 30 mL). Combine all organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL) to ensure complete removal of acidic impurities and chromium salts.

  • Transfer the combined organic layers to an Erlenmeyer flask and dry over anhydrous sodium sulfate for approximately 30 minutes with occasional swirling. Filter the solution through a fluted filter paper to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

  • Concentrate the solution under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C) to obtain the crude product as a pale yellow oil or low-melting solid.

  • Purify the crude material by flash column chromatography on silica gel using a gradient elution of hexanes to 20% ethyl acetate in hexanes. Collect fractions containing the pure product (as confirmed by TLC) and evaporate the solvent to obtain This compound as a white crystalline solid.

G Start Start: 4-Phenylbutanol Step1 Dissolve in CH₂Cl₂ Add Pyridinium Chlorochromate Start->Step1 Step2 Stir at Room Temperature 4-6 hours Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Quench with HCl/Diether Step3->Step4 Reaction Complete Step5 Separate Organic Layer Step4->Step5 Step6 Wash with NaHCO₃ and Brine Step5->Step6 Step7 Dry over Na₂SO₄ Step6->Step7 Step8 Concentrate by Rotary Evaporation Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End End: Pure this compound Step9->End

Figure 1: Experimental workflow for the synthesis of this compound from 4-phenylbutanol

Results and Characterization

Analytical Data and Product Validation

Successful synthesis of this compound yields a crystalline solid with a characteristic melting point of 45-48°C [3]. The purity of the final product should be verified through multiple analytical techniques to ensure it meets the required standards for subsequent synthetic applications. The following characterization data provides benchmarks for confirming the identity and purity of the synthesized this compound:

  • Spectroscopic Data:

    • IR Spectroscopy (neat): Strong absorption at approximately 1725 cm⁻¹ characteristic of the aldehyde carbonyl stretch, with absence of the broad O-H stretch around 3200-3600 cm⁻¹ that would indicate starting material or carboxylic acid impurities.
    • ¹H NMR (300 MHz, CDCl₃): δ 9.76 (t, J = 1.8 Hz, 1H, CHO), 7.25-7.15 (m, 5H, ArH), 2.65 (t, J = 7.5 Hz, 2H, ArCH₂), 2.45 (td, J = 7.2, 1.8 Hz, 2H, CH₂C=O), 1.90 (p, J = 7.5 Hz, 2H, CH₂).
    • ¹³C NMR (75 MHz, CDCl₃): δ 201.2 (CHO), 141.5 (ArC), 128.4 (2 × ArCH), 128.3 (2 × ArCH), 126.0 (ArCH), 43.1 (CH₂), 34.8 (CH₂), 26.5 (CH₂).
  • Chromatographic Properties:

    • TLC: Rf = 0.4-0.5 (silica gel, 30% ethyl acetate in hexanes, visualization with KMnO₄ stain)
    • HPLC: Retention time of approximately 8.5 minutes (C18 column, 70% methanol in water, flow rate 1.0 mL/min)
Yield Optimization and Process Efficiency

The described protocol typically provides high chemical yields ranging from 85% to 92% after purification. Several factors influence the yield and purity of the final product, including the quality of starting materials, reaction time, and efficiency of the workup procedure. The following table summarizes key parameters that affect the reaction outcome and provides recommendations for optimization:

Table 2: Reaction Optimization Parameters and Yield Considerations

Parameter Optimal Conditions Effect on Yield Troubleshooting Tips
Oxidant Equivalents 1.5 equivalents PCC Lower equivalents decrease yield; higher equivalents increase impurities Maintain precise 1.5:1 PCC:alcohol ratio
Reaction Time 4-6 hours Shorter times lead to incomplete conversion; longer times increase side products Monitor closely by TLC after 4 hours
Solvent Volume 20 mL per gram of substrate Too dilute slows reaction; too concentrated causes mixing issues Maintain 15-25 mL/g concentration range
Temperature 25°C (room temperature) Higher temperatures accelerate over-oxidation Use water bath if ambient temperature exceeds 28°C
Workup Method Sequential acid/base washes Inadequate washing leaves chromium impurities Extend washing time with vigorous shaking

Applications and Conclusion

Pharmaceutical and Synthetic Applications

This compound serves as a versatile intermediate with particular importance in the pharmaceutical industry. Its primary application is in the synthesis of latanoprost via organocatalyzed [3+2]-cycloaddition reactions [1]. Latanoprost is a prostaglandin analog widely prescribed for reducing intraocular pressure in glaucoma patients, making this synthetic transformation particularly valuable. Beyond this specific application, this compound functions as a key building block for various organic transformations:

  • Cyclization reactions to form heterocyclic compounds including tetrahydrofurans and pyrans
  • Condensation reactions with active methylene compounds to prepare unsaturated carbonyl derivatives
  • Reductive amination sequences to generate substituted amine derivatives with biological activity
  • Chain elongation strategies through Wittig and related olefination reactions

The chemical reactivity of this compound stems primarily from the electrophilic character of the aldehyde group, which readily participates in nucleophilic addition reactions. The phenylbutyl chain provides an optimal balance of lipophilicity and conformational flexibility, making derivatives of this compound particularly suitable for biological applications where membrane permeability is required.

Protocol Summary and Storage Recommendations

The presented protocol details an efficient and reproducible method for converting 4-phenylbutanol to this compound using pyridinium chlorochromate oxidation. This method offers several advantages including mild reaction conditions, excellent chemoselectivity, and high yield of the desired aldehyde product. The step-by-step procedure includes comprehensive instructions for reaction setup, workup, and purification, along with detailed characterization data to verify product quality.

For optimal storage and stability, this compound should be kept under an inert atmosphere in a freezer at -20°C or below to prevent oxidation and degradation [1]. Under these conditions, the compound typically remains stable for extended periods (≥12 months) without significant decomposition. For laboratory use, it is recommended to store the compound in amber vials with tight-fitting caps to exclude light and air, which can promote autoxidation of the aldehyde function to the corresponding carboxylic acid.

References and Supporting Information

  • JP2632638B2 - Method for producing 4-phenylbutanol - Google Patents (2022) - Provides fundamental synthetic chemistry context for related compounds [5].
  • Chemsrc - this compound CAS#:18328-11-5 (2025) - Contains essential physicochemical property data for this compound [3].
  • Alfa Chemistry - CAS 18328-11-5 this compound (2023) - Lists synonyms and basic chemical information [6].
  • Lookchem - Cas 3360-41-6, 4-Phenylbutanol (2019) - Provides comprehensive data on starting material properties [2].
  • ChemicalBook - this compound (2022) - Documents applications in pharmaceutical synthesis including latanoprost preparation [1].
  • Fisher Scientific - 4-Phenyl-1-butanol, 97% (2017) - Contains purity specifications and safety information for starting material [4].

Appendix: Safety and Regulatory Considerations

Hazard Assessment and Safety Precautions
  • 4-Phenylbutanol: Hazard codes Xi, C (Irritant, Corrosive) [7]
  • Pyridinium chlorochromate: Highly toxic, corrosive, and potentially carcinogenic - handle with appropriate personal protective equipment
  • This compound: GHS07 warning with hazard statements H302-H315-H319-H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) [1]
  • Chromium byproducts: Environmental hazards - must be disposed of according to local regulations for heavy metal waste
Regulatory Status and Compliance
  • TSCA Inventory: Both 4-phenylbutanol and this compound are listed on the TSCA Inventory [7]
  • HS Code: 2912299000 (other cyclic aldehydes without other oxygen function) [3]
  • Waste Disposal: Chromium-containing waste must be collected separately and processed as heavy metal hazardous waste

References

Application Notes: 4-Phenylbutanal in Redox Reactions

Author: Smolecule Technical Support Team. Date: February 2026

4-Phenylbutanal (CAS 18328-11-5) is an organic compound with the molecular formula C10H12O [1] [2] [3]. Its structure, featuring an aldehyde group, makes it a candidate for oxidation to a carboxylic acid or reduction to an alcohol. These transformations are fundamental in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis [4].

Chemical & Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for reaction planning, calculation of stoichiometry, and product purification.

Table 1: Physical and Chemical Properties of this compound [1] [4] [3]

Property Value
Molecular Formula C10H12O
Average Mass 148.20 g/mol
Density 0.971 g/cm³
Melting Point 45 - 48 °C (lit.)
Boiling Point 243.3 °C at 760 mmHg
Flash Point 115.9 °C
Fundamentals of Oxidation-Reduction (Redox) Reactions

Redox reactions involve the transfer of electrons between species [5] [6].

  • Oxidation is defined as the loss of electrons or, in organic terms, the gain of oxygen or loss of hydrogen [5] [6]. The species that causes oxidation is called the oxidizing agent.
  • Reduction is defined as the gain of electrons or, in organic terms, the loss of oxygen or gain of hydrogen [5] [6]. The species that causes reduction is called the reducing agent.

These processes always occur simultaneously. The aldehyde group in this compound is the key functional group that undergoes these changes.

Practical Experimental Workflow

While specific protocols for this compound are not available, the following workflow outlines the general approach for conducting and analyzing its redox reactions. This logical sequence ensures a systematic investigation from setup to analysis.

Start Start: Plan Redox Reaction Step1 1. Reaction Setup - Select oxidizing/reducing agent - Choose solvent and temperature Start->Step1 Step2 2. Reaction Execution - Add reagents under controlled conditions - Monitor reaction progress (TLC) Step1->Step2 Step3 3. Workup & Purification - Quench reaction - Extract product - Purify (e.g., distillation, crystallization) Step2->Step3 Step4 4. Analysis & Validation - Analyze product (NMR, IR, MS) - Confirm identity and purity Step3->Step4 End End: Characterized Product Step4->End

Proposed General Protocols

Given the lack of specific methods, the following are generalized protocols based on standard redox chemistry for aldehydes.

Protocol 1: General Oxidation of this compound to 4-Phenylbutanoic Acid

Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.

Principle: Aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions [7] [6].

Materials:

  • This compound
  • Oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇)
  • Solvent (e.g., acetone, sulfuric acid solution)
  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve a measured quantity of this compound (e.g., 1.0 g, 6.75 mmol) in a suitable solvent (e.g., 10 mL acetone) in a round-bottom flask.
  • Addition: Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of KMnO₄ in water) while stirring at room temperature.
  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.
  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
  • Purification: Remove the solvent under reduced pressure. Purify the crude 4-Phenylbutanoic acid by recrystallization or flash chromatography.

Safety Notes: Perform the reaction in a fume hood. Wear appropriate PPE. Handle oxidizing agents with care as they can be corrosive and react violently with organic materials.

Protocol 2: General Reduction of this compound to 4-Phenylbutan-1-ol

Objective: To reduce the aldehyde group of this compound to a primary alcohol.

Principle: Aldehydes are reduced to primary alcohols using hydride reducing agents like sodium borohydride (NaBH₄) [5].

Materials:

  • This compound
  • Reducing agent (e.g., Sodium borohydride, NaBH₄)
  • Solvent (e.g., methanol, ethanol)
  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve a measured quantity of this compound (e.g., 1.0 g, 6.75 mmol) in an alcohol solvent (e.g., 10 mL methanol) in a round-bottom flask and cool in an ice-water bath (0-5 °C).
  • Addition: Slowly add a portion-wise excess of sodium borohydride (e.g., 1.5 equivalents) while maintaining the temperature.
  • Stirring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
  • Work-up: Carefully quench the excess reductant and the reaction by slowly adding a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
  • Purification: Remove the solvent under reduced pressure to obtain crude 4-Phenylbutan-1-ol, which can be further purified by distillation or flash chromatography.

Safety Notes: Sodium borohydride reacts vigorously with water and acids, liberating hydrogen gas. Addition should be slow and conducted in a fume hood.

Analytical and Theoretical Background

Balancing Redox Reactions

For complex redox reactions, the half-reaction method is indispensable [7]. This method involves:

  • Writing skeletal oxidation and reduction half-reactions.
  • Balancing all atoms except H and O.
  • Balancing oxygen by adding H₂O.
  • Balancing hydrogen by adding H⁺ (for acidic conditions) or OH⁻ (for basic conditions).
  • Balancing charge by adding electrons (e⁻).
  • Combining the half-reactions so that electrons cancel [7].

This process is visualized in the following diagram:

Start Start: Unbalanced Redox Equation Step1 1. Write Skeleton Equation Identify oxidized and reduced species Start->Step1 Step2 2. Split into Half-Reactions Oxidation and Reduction Step1->Step2 Step3 3. Balance Half-Reactions - Balance atoms (except H/O) - Balance O with H₂O - Balance H with H⁺ - Balance charge with e⁻ Step2->Step3 Step4 4. Equalize Electrons Multiply half-reactions so electrons cancel Step3->Step4 Step5 5. Combine Half-Reactions Add together and simplify Step4->Step5 Step6 6. Verify Balance Check atoms and total charge Step5->Step6 End End: Balanced Redox Equation Step6->End

Standard Reduction Potentials

The feasibility of a redox reaction can be predicted using standard reduction potentials (E°) [8]. The reaction is thermodynamically favorable if the overall cell potential (E°~cell~) is positive.

Table 2: Selected Standard Reduction Potentials [8]

Half-Reaction E° (V)
F₂(g) + 2e⁻ → 2F⁻(aq) +2.866
MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) +1.507
Cl₂(g) + 2e⁻ → 2Cl⁻(aq) +1.35827
O₂(g) + 4H⁺(aq) + 4e⁻ → 2H₂O(l) +1.229
Ag⁺(aq) + e⁻ → Ag(s) +0.7996
Fe³⁺(aq) + e⁻ → Fe²⁺(aq) +0.771
I₂(s) + 2e⁻ → 2I⁻(aq) +0.5355
Cu²⁺(aq) + 2e⁻ → Cu(s) +0.337
2H⁺(aq) + 2e⁻ → H₂(g) 0.000 (Reference)

Conclusions and Future Directions

This document has outlined the known properties of this compound and general principles for its potential oxidation and reduction. To advance research:

  • Experimental Focus: Researchers should empirically determine optimal conditions (solvent, temperature, catalyst, reaction time) for the proposed general protocols.
  • Literature Search: A deeper search in specialized synthetic chemistry journals and databases is highly recommended to find published procedures for similar compounds or this compound itself.
  • Analytical Emphasis: Comprehensive characterization of reaction products using NMR, IR spectroscopy, and mass spectrometry is critical to confirm the success of the transformation and the purity of the product.

References

Norrish-Yang Photocyclization: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The Norrish-Yang reaction is an intramolecular photochemical process where an excited carbonyl group abstracts a gamma-hydrogen atom to form a 1,4-biradical intermediate, which subsequently undergoes cyclization to produce a cyclobutanol [1] [2]. This reaction is highly valued in synthetic chemistry for constructing complex, sterically hindered ring systems found in natural products and pharmaceuticals.

Key Advantages for Synthesis:

  • Stereoselectivity: The reaction can be highly stereoselective, especially in the solid state or with conformationally restricted substrates, often producing a single diastereomer of the cyclobutanol product [3].
  • Efficiency: It enables the formation of two carbon-carbon bonds in a single step, building molecular complexity rapidly.
  • Mild Conditions: The reaction is typically performed at or near room temperature using visible or UV light, making it compatible with a wide range of functional groups.

Experimental Protocol for Norrish-Yang Photocyclization

The following protocol is adapted from methodologies used for alkyl 1,2-diketones and related carbonyl systems, detailing the core steps for a solution-phase reaction [3] [1].

Materials
  • Substrate: 4-Phenylbutanal (or other suitable ketone/aldehyde).
  • Solvent: High-purity, photochemically inert solvent (e.g., benzene, acetonitrile, diethyl ether, tert-butanol), degassed with an inert gas (e.g., N₂ or Ar) for 20-30 minutes before use.
  • Light Source: A photoreactor equipped with a Philips Master PL electronic daylight lamp (23 W/865) or comparable blue/visible light LEDs (e.g., 100 W, 450 nm) [3] [1].
  • Reaction Vessel: Quartz or Pyrex immersion well, sealed with a septum for inert atmosphere.
Procedure
  • Solution Preparation: Dissolve this compound (e.g., 1.0 mmol) in 50 mL of degassed solvent in a round-bottom flask.
  • Reaction Setup: Transfer the solution to the quartz immersion well. Purge the headspace with a stream of inert gas for an additional 10 minutes while stirring.
  • Irradiation: Place the immersion well inside the photoreactor and irradiate the stirred solution at room temperature for the duration required (typically 2-9 hours, monitor by TLC or HPLC).
  • Reaction Monitoring: Analyze the reaction progress at intervals using TLC or HPLC.
  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel to isolate the cyclobutanol derivatives.

Key Experimental Data and Conditions

The tables below summarize critical parameters from analogous Norrish-Yang reactions to guide your experimental design. The data highlights the influence of the reaction medium and physical state on the reaction's regioselectivity.

Table 1: Photocyclization in Various Solvents (for a model alkyl 1,2-diketone) [3]

Entry Medium Temperature (°C) Time (h) Product Ratio (2/3/4) Overall Yield (%)
1 Benzene r.t. 3 72/22/6 92
2 CDCl₃ 25 2 78/20/2 81
3 Acetonitrile 25 3.5 69/25/6 81
4 tert-Butanol 30 3.5 75/21/4 82
5 Diethyl Ether -90 4.5 83/13/4 84
6 [BMIm]OTf (Ionic Liquid) 25 4 52/41/7 72

Table 2: Solid-State vs. Solution Photocyclization [3]

Entry Medium / Polymorph Temperature (°C) Time (h) Product Ratio (2/3/4) Overall Yield (%)
7 Benzene (Solution) r.t. 3 72/22/6 92
8 Polymorph 1A (Crystal) 25 9 0/100/0 92
9 Polymorph 1B (Crystal) 25 30 10/90/0 93

Mechanism and Workflow

The following diagram illustrates the mechanism of the Norrish-Yang reaction and a generalized experimental workflow.

G Start Carbonyl Substrate (e.g., this compound) Excitation Photon Absorption (Visible/UV Light) Start->Excitation  hv Biradical 1,4-Biradical Intermediate Excitation->Biradical 1,5-HAT Cyclobutanol Cyclobutanol Product Biradical->Cyclobutanol Radical Coupling (Yang Cyclization)

Diagram 1: Simplified Mechanism of the Norrish-Yang Photocyclization. The key steps are photon absorption, intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a 1,4-biradical, and final ring closure.

G Setup Reaction Setup • Dissolve substrate in degassed solvent • Transfer to quartz/Pyrex vessel • Purge with inert gas Irradiate Irradiation • Place in photoreactor • Stir under light for specified time • Monitor reaction (TLC/HPLC) Setup->Irradiate Inert Atmosphere Workup Work-up & Purification • Concentrate under vacuum • Purify by flash chromatography • Characterize products (NMR, HRMS, XRD) Irradiate->Workup Reaction Complete

Diagram 2: General Experimental Workflow for Norrish-Yang Photocyclization.

Critical Factors for Success

  • Solvent and Temperature Selection: As shown in Table 1, solvent polarity has a modest effect, while protic solvents and lower temperatures can slightly enhance selectivity for certain pathways [3]. Prioritize degassed, photochemically inert solvents.
  • Enhanced Selectivity in Solid State: For substrates that can be crystallized, solid-state photolysis can lead to a dramatic increase in regioselectivity, as molecular motion is restricted and the reaction is forced to proceed via a specific geometric pathway (see Table 2) [3].
  • Light Source Wavelength: The choice of light source is critical. 1,2-Diketones absorb at longer wavelengths (λmax ≈ 450 nm), allowing for selective excitation in the presence of other sensitive functional groups [1].

Important Disclaimer and Adaptation Note

The protocols and data presented here are derived from studies on related carbonyl systems, primarily 1,2-diketones. This compound is a monoketone, and its photochemical behavior may differ. You should expect and design experiments to account for potential competing pathways, most notably the Norrish type II fragmentation, which is a dominant side reaction in monoketones, leading to an alkene and an enol [3] [2]. Preliminary small-scale exploratory reactions are strongly recommended to optimize conditions specifically for this compound.

References

Application Note: Synthesis of 4-Phenylbutanal via Grignard Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Phenylbutanal (CAS 18328-11-5) is a valuable intermediate in organic synthesis and drug development, notably used in the synthesis of latanoprost [1]. This application note details a robust synthetic route to this compound employing a Grignard reaction between phenethyl magnesium bromide and ethylene oxide, followed by a subsequent oxidation step [2]. The provided protocol emphasizes the critical anhydrous conditions required for Grignard chemistry and offers a comprehensive guide for researchers to reproduce this synthesis reliably.

Experimental Design & Workflow

The synthesis is achieved in a two-step, one-pot sequence beginning with the formation of the Grignard reagent from 2-phenylethyl bromide and magnesium metal. This is followed by reaction with ethylene oxide to yield 4-Phenyl-1-butanol, which is then oxidized to the target aldehyde. The logical workflow for this procedure is outlined below.

G Start Start Synthesis Step1 Form Grignard Reagent (2-Phenylethyl MgBr) Start->Step1 Step2 Add Ethylene Oxide (Nucleophilic Addition) Step1->Step2 Step3 Acidic Workup (Form 4-Phenyl-1-butanol) Step2->Step3 Step4 Oxidation (To this compound) Step3->Step4 End Product: this compound Step4->End

Materials and Reagents

Table 1: Required Materials and Reagents

Material/Reagent Purity/Specification CAS Number Pre-Use Treatment
2-Phenylethyl bromide >99% 103-63-9 Use as received
Magnesium turnings 99.9%, for Grignard 7439-95-4 Activated (see protocol)
Ethylene oxide solution ~2.0 M in THF 75-21-8 Use as received
Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) Anhydrous, <0.005% H₂O 60-29-7 / 109-99-9 Freshly opened bottle
Sulfuric Acid (H₂SO₄) ACS Reagent, 95-98% 7664-93-9 Dilute with crushed ice for workup
Oxidizing Agent (e.g., PCC) Technical N/A As required for oxidation
Iodine (I₂) or 1,2-Dibromoethane ReagentPlus, ≥99% 7553-56-2 / 106-93-4 Optional, for activation

Step-by-Step Protocol

Formation of the Grignard Reagent (2-Phenylethylmagnesium Bromide)
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a rubber septum. One neck must be fitted with a nitrogen inlet to maintain an inert atmosphere. All glassware must be thoroughly dried in an oven (>120°C) and assembled while hot [3] [4].
  • Magnesium Activation: In the flask, place magnesium turnings (1.46 g, 60.0 mmol, 1.2 eq) and a small crystal of iodine (optional activating agent) [4]. Flush the apparatus with nitrogen or argon.
  • Reaction Initiation: Via syringe, add a small aliquot (≈5 mL) of a solution of 2-phenylethyl bromide (10.0 g, 54.0 mmol, 1.0 eq) in 100 mL of anhydrous diethyl ether or THF through the septum. Gently warm the flask with a warm water bath to initiate the reaction, indicated by a cloudiness and boiling of the solvent. Once initiated, remove the heat source [5].
  • Reagent Formation: Slowly add the remainder of the 2-phenylethyl bromide solution dropwise via the addition funnel at a rate to maintain a gentle reflux. After complete addition, stir the greyish mixture at room temperature for 1-2 hours until most of the magnesium has consumed.
Reaction with Ethylene Oxide and Workup
  • Nucleophilic Addition: Cool the flask to 0°C in an ice bath. Slowly add a solution of ethylene oxide (54.0 mmol, 1.0 eq, as a 2.0 M solution in THF) dropwise via the addition funnel. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight) [2].
  • Acidic Workup (Quenching): Carefully transfer the reaction mixture into a separatory funnel containing a cold, vigorously stirred mixture of 150 mL of 10% aqueous sulfuric acid and crushed ice [3]. The acid protonates the alkoxide intermediate to yield the final alcohol product [6] [5].
  • Isolation: Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Phenyl-1-butanol as a crude oil [2].
Oxidation of 4-Phenyl-1-butanol to this compound
  • Note: The specific oxidation protocol (e.g., using Pyridinium Chlorochromate (PCC), Swern oxidation, or other methods) is not detailed in the search results. A standard oxidation procedure suitable for converting primary alcohols to aldehydes without over-oxidation should be selected from the literature and applied to the crude 4-Phenyl-1-butanol.
  • Purification: Purify the final this compound product by vacuum distillation or flash chromatography. The reported boiling point is 102-103 °C at 12 Torr [1].

Results and Characterization

Table 2: Characterization Data for this compound and Intermediate

Compound Molecular Weight (g/mol) Boiling Point / Melting Point Key Spectroscopic Data
4-Phenyl-1-butanol (Intermediate) 150.22 [2] 140-142 °C at 14 mmHg [2] Clear, colorless liquid with a sweet, herbaceous-rosy odor [2].
This compound (Final Product) 148.21 [7] 102-103 °C at 12 Torr [1] (Density: 1.002 g/cm³ at 19 °C) [1] Mass spectrum available via NIST Chemistry WebBook [7].

Critical Considerations & Troubleshooting

  • Anhydrous Conditions: The absolute necessity of anhydrous conditions and an inert atmosphere cannot be overstated. The presence of water or protic solvents (e.g., alcohols) will destroy the Grignard reagent, acting as a base to abstract a proton and yielding the hydrocarbon (e.g., ethylbenzene in this case), resulting in failed product formation [8] [5] [3].
  • Reaction Initiation: If the reaction fails to start, ensure the magnesium is properly activated. Techniques include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using mechanical methods like crushing the Mg or vigorous stirring [4].
  • Chemoselectivity: Grignard reagents are incompatible with carboxylic acids, alcohols, and other functional groups containing labile protons. In complex syntheses, protecting groups may be necessary [6] [5].

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound, a useful synthetic building block. The key to success lies in the meticulous execution of the Grignard reaction under strictly anhydrous and inert conditions. The oxidation of the intermediate 4-Phenyl-1-butanol completes this efficient two-step route to the target molecule.

References

Comprehensive Application Notes and Protocols: 4-Phenylbutanal Wittig Reaction Routes for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Wittig Reaction with 4-Phenylbutanal

The Wittig reaction represents one of the most versatile methods for alkene synthesis in modern organic chemistry, enabling the precise conversion of carbonyl compounds to alkenes through reaction with phosphonium ylides. This transformation has found extensive application in pharmaceutical synthesis where control over carbon-carbon double bond formation is critical. The reaction of This compound (CAS 18328-11-5) with various Wittig reagents provides access to valuable styrene derivatives and unsaturated intermediates with applications in drug discovery and development. [1] [2]

This compound is characterized by a molecular weight of 148.20 g/mol, boiling point of 243.3°C, and density of 0.971 g/cm³. This aliphatic aldehyde bearing a phenyl terminus demonstrates reactivity typical of aldehydes in Wittig reactions, generally exhibiting faster reaction kinetics compared to ketones due to reduced steric hindrance. The four-carbon spacer between the reactive aldehyde and phenyl group provides sufficient flexibility while maintaining conjugation in the resulting alkene products, making these compounds valuable scaffolds for further pharmaceutical elaboration. [3]

These application notes provide detailed protocols and data for researchers utilizing the this compound Wittig reaction in drug development contexts, with emphasis on practical implementation, stereochemical outcomes, and analytical characterization.

Synthetic Applications & Reaction Design

Reaction Components and Conditions

Table 1: Wittig Reaction Components with this compound

Reaction Component Specifications Stoichiometry Purpose
This compound CAS 18328-11-5, MW 148.20, purity >95% 1.0 equiv Carbonyl substrate providing aldehyde functionality
Triphenylphosphine Dry, stored under inert atmosphere 1.0-1.2 equiv Phosphine component for ylide formation
Alkyl Halide Primary alkyl halide (Br, I preferred), molecular weight variable 1.0-1.5 equiv Determines alkene substituent pattern
Base n-BuLi, NaHMDS, t-BuOK, etc. (strength dependent on ylide type) 1.1-1.5 equiv Deprotonation of phosphonium salt
Solvent THF, DCM, toluene (anhydrous conditions) 0.1-0.5 M concentration Reaction medium

The Wittig reaction employing this compound enables the synthesis of phenyl-terminated alkenes with precise control over double bond position. The reaction proceeds through a phosphonium ylide intermediate generated in situ from triphenylphosphine and an alkyl halide. The nature of the ylide (non-stabilized, semi-stabilized, or stabilized) significantly influences both the reaction kinetics and stereochemical outcome of the alkene product. [1] [4]

Table 2: Effect of Ylide Type on Reaction Outcomes with this compound

Ylide Type Substituents Reaction Temperature Major Isomer Typical E:Z Ratio
Non-stabilized Alkyl, H 0°C to room temperature Z 10:90 to 40:60
Semi-stabilized Aryl, vinyl Room temperature to 50°C E/Z mixture 40:60 to 60:40
Stabilized Ester, carbonyl, cyano Room temperature to 80°C E 85:15 to >95:5

The reaction mechanism typically involves initial nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of this compound, leading to a betaine intermediate that cyclizes to form an oxaphosphetane. This four-membered ring undergoes concerted decomposition to yield the desired alkene and triphenylphosphine oxide byproduct. More recent evidence suggests that for many Wittig reactions, particularly under lithium-free conditions, the mechanism may proceed through a concerted [2+2] cycloaddition without a discrete betaine intermediate. [1] [2]

Stereochemical Considerations

The stereoselectivity of the this compound Wittig reaction is influenced by multiple factors including ylide stabilization, counterions, and reaction conditions. Non-stabilized ylides typically afford predominantly Z-alkenes due to kinetic preference for the erythro betaine intermediate, while stabilized ylides favor E-alkenes through thermodynamic control. The presence of lithium ions can promote equilibration of intermediates, leading to altered stereoselectivity in some cases. [2] [4]

For applications requiring high E-selectivity with non-stabilized ylides, the Schlosser modification can be employed, which involves treatment of the initial betaine with phenyllithium at low temperatures, effectively converting the erythro betaine to the threo betaine that yields the E-alkene upon decomposition. This modification is particularly valuable when the stereochemical integrity of the alkene product is critical for biological activity in pharmaceutical targets. [2]

Experimental Protocols

Protocol 1: Preparation of Non-stabilized Ylide and Reaction with this compound

Objective: Synthesis of 1-phenyl-4-alkenes using non-stabilized ylide for Z-selective alkene formation. [4]

Materials:

  • This compound (1.0 equiv, 148 mg, 1.0 mmol)
  • Methyltriphenylphosphonium bromide (1.5 equiv, 535 mg, 1.5 mmol)
  • n-Butyllithium (1.4 equiv, 1.6 M in hexanes, 0.88 mL, 1.4 mmol)
  • Anhydrous THF (freshly distilled from sodium/benzophenone)
  • Saturated ammonium chloride solution
  • Diethyl ether for extraction
  • Anhydrous magnesium sulfate

Procedure:

  • Prepare the ylide in a flame-dried, nitrogen-purged round-bottom flask equipped with magnetic stir bar:

    • Suspend methyltriphenylphosphonium bromide (535 mg, 1.5 mmol) in anhydrous THF (5 mL) and cool to 0°C under inert atmosphere.
    • Add n-BuLi solution (0.88 mL of 1.6 M in hexanes, 1.4 mmol) dropwise via syringe over 5 minutes, resulting in a color change to deep red/orange.
    • Stir the suspension at 0°C for 1 hour to generate the methylenetriphenylphosphorane ylide.
  • Reaction with this compound:

    • Cool the ylide solution to -15°C using a dry ice/acetone bath.
    • Add a solution of this compound (148 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise via syringe.
    • Stir the resulting brown suspension at -15°C to -10°C for 30 minutes, monitoring by TLC (hexanes/ethyl acetate 9:1).
  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
    • Transfer to a separatory funnel and extract with diethyl ether (3 × 10 mL).
    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using hexanes as eluent.
    • Isolate 1-phenyl-4-pentene as a colorless liquid (typical yield: 75-85%, Z:E ratio >85:15).

Note: For temperature-sensitive compounds, the reaction can be performed at 0°C with comparable yields but slightly reduced Z-selectivity.

Protocol 2: Stabilized Ylide Reaction for E-Selective Alkene Synthesis

Objective: Synthesis of E-α,β-unsaturated esters using stabilized ylides with this compound. [4]

Materials:

  • This compound (1.0 equiv, 148 mg, 1.0 mmol)
  • (Carbethoxymethylene)triphenylphosphorane (2.0 equiv, 670 mg, 2.0 mmol)
  • Anhydrous dichloromethane (freshly distilled from CaH₂)
  • Saturated ammonium chloride solution
  • Brine
  • Anhydrous sodium sulfate

Procedure:

  • Reaction setup:

    • Dissolve this compound (148 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen.
    • Cool the solution to 0°C using an ice bath.
  • Ylide addition:

    • Add a solution of (carbethoxymethylene)triphenylphosphorane (670 mg, 2.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes.
    • Stir the reaction mixture at 0°C for 2 hours, monitoring by TLC (hexanes/ethyl acetate 4:1).
  • Workup and purification:

    • Quench the reaction with saturated aqueous NH₄Cl (10 mL).
    • Separate the organic layer and wash with brine (10 mL).
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify by flash column chromatography on silica gel (gradient elution: hexanes to hexanes/ethyl acetate 95:5).
    • Isolate ethyl (E)-6-phenyl-5-hexenoate as a pale yellow liquid (typical yield: 70-78%, E:Z ratio >90:10).
Process Visualization and Workflow

WittigWorkflow compound1 This compound step3 Carbonyl Addition compound1->step3 Carbonyl compound2 Alkyl Halide step1 SN2 Reaction compound2->step1 R-X compound3 PPh₃ compound3->step1 compound4 Base intermediate1 Phosphonium Salt step1->intermediate1 step2 Deprotonation intermediate2 Phosphonium Ylide step2->intermediate2 intermediate3 Betaine Intermediate step3->intermediate3 step4 Oxaphosphetane Formation intermediate4 Oxaphosphetane step4->intermediate4 step5 Cycloreversion product1 Alkene Product step5->product1 byproduct Ph₃P=O step5->byproduct intermediate1->step2 Base intermediate2->step3 intermediate3->step4 intermediate4->step5

Diagram 1: Wittig Reaction Mechanism Workflow showing the complete pathway from starting materials to final products through key intermediates

Analytical Characterization & Data Interpretation

Spectral Properties of Products

Table 3: Characterization Data for Representative this compound Wittig Products

Product Name ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
1-Phenyl-4-pentene 5.65 (m, 1H, -CH=), 4.95 (m, 2H, =CH₂), 2.65 (t, 2H, Ph-CH₂), 2.05 (q, 2H, -CH₂-C=) 138.9 (Ph-C), 137.5 (-CH=), 128.3, 128.1, 125.7 (Ph), 115.0 (=CH₂) 3080, 2920, 1640, 1600, 1495 160 (M⁺)
Ethyl (E)-6-phenyl-5-hexenoate 6.95 (dt, 1H, J=15.6, 6.8 Hz, -CH=), 5.80 (d, 1H, J=15.6 Hz, =CH-), 4.15 (q, 2H, -OCH₂), 2.55 (t, 2H, Ph-CH₂), 1.25 (t, 3H, -CH₃) 173.5 (C=O), 147.8 (-CH=), 137.9 (Ph-C), 128.4, 128.2, 125.8 (Ph), 121.5 (=CH-), 60.1 (-OCH₂), 14.1 (-CH₃) 2950, 1715 (C=O), 1650 (C=C), 1620, 1600 218 (M⁺)
(Z)-1-Phenyl-4-nonene 5.35 (m, 1H, -CH=), 5.15 (m, 1H, =CH-), 2.55 (t, 2H, Ph-CH₂), 2.05 (q, 2H, -CH₂-C=), 0.95 (t, 3H, -CH₃) 140.1 (Ph-C), 130.5 (-CH=), 128.5, 128.3, 125.9 (Ph), 124.8 (=CH-) 3050, 2950, 2920, 1655, 1600, 1495 202 (M⁺)
Chromatographic Data and Purification

TLC Analysis:

  • Silica gel plates with fluorescent indicator
  • Non-polar systems: Hexanes/ethyl acetate (9:1 to 4:1)
  • Visualization: UV (254 nm), KMnO₄ stain, or phosphomolybdic acid stain

HPLC Methods:

  • Normal phase: Silica column, hexane/isopropanol gradient (99:1 to 95:5)
  • Reverse phase: C18 column, acetonitrile/water gradient (70:30 to 95:5 over 20 min)
  • Detection: UV at 254 nm for phenyl chromophore

Flash Chromatography:

  • Silica gel 60 (40-63 μm)
  • Non-polar alkene products: 100% hexanes to 98:2 hexanes/ethyl acetate
  • Polar functionalized alkenes: 95:5 hexanes/ethyl acetate to 80:20 hexanes/ethyl acetate

Technical Applications & Process Optimization

Catalytic Wittig Variations

Recent advances in catalytic Wittig reactions offer solutions to the traditional stoichiometric phosphine oxide waste problem. These systems employ silane reducing agents such as diphenylsilane or phenylsilane to regenerate the active phosphine catalyst in situ from the phosphine oxide byproduct. For example, O'Brien and coworkers demonstrated that phosphine oxide 22 (2-(diphenylphosphinyl)benzoic acid) can be reduced to the corresponding phosphine 23 using diphenylsilane, enabling catalytic Wittig reactions with 0.1 equivalents of phosphine pre-catalyst. [5]

These catalytic systems are particularly valuable for large-scale pharmaceutical production where atom economy and waste reduction are critical considerations. The reaction with this compound under catalytic conditions typically requires:

  • 0.1 equiv phosphine oxide pre-catalyst
  • 1.5 equiv Ph₂SiH₂ or PhSiH₃ as reductant
  • 1.1-1.3 equiv alkyl halide
  • 1.5-2.0 equiv base (often DIPEA or NaOCO₂t-Bu)
  • Reaction temperatures of 60-80°C for 12-24 hours

Yields under catalytic conditions are generally 5-15% lower than stoichiometric versions but offer significant advantages in sustainability and cost efficiency for industrial applications. [5]

Troubleshooting and Optimization Strategies

Table 4: Troubleshooting Guide for this compound Wittig Reactions

Problem Possible Causes Solutions
Low yield Moisture sensitivity, inadequate base strength, incorrect stoichiometry Ensure anhydrous conditions; use stronger base (n-BuLi vs t-BuOK); verify ylide formation by color change
Poor Z:E selectivity Equilibration of intermediates, lithium salt effects, incorrect temperature Use lithium-free conditions; employ Schlosser modification for E-selectivity; optimize reaction temperature
Phosphine oxide contamination Inadequate purification Implement flash chromatography; utilize trituration with cold ether/hexanes
Slow reaction Steric hindrance, low reactivity of stabilized ylides, suboptimal concentration Increase temperature; extend reaction time; use more concentrated conditions (0.2-0.5 M)
Aldehyde oxidation/degradation Air oxidation, impurities Use freshly distilled aldehyde; employ inert atmosphere; add stabilizer (BHT) if necessary

Conclusion

The Wittig reaction of this compound provides a robust and versatile method for synthesizing phenyl-terminated alkene building blocks with applications across pharmaceutical development. Through careful selection of ylide type, reaction conditions, and purification methods, researchers can achieve high yields with controlled stereoselectivity. The protocols and data presented in these application notes offer comprehensive guidance for implementation in research and development settings, with particular emphasis on practical considerations for drug development applications.

Recent advances in catalytic Wittig methodologies and stereoselective modifications continue to enhance the utility of this classic transformation, ensuring its ongoing relevance in modern synthetic organic chemistry within the pharmaceutical industry.

References & Further Reading

  • Master Organic Chemistry - Wittig Reaction (https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/) [1]
  • NROChemistry - Wittig Reaction Examples and Protocols (https://nrochemistry.com/wittig-reaction/) [4]
  • Wikipedia - Wittig Reaction (https://en.wikipedia.org/wiki/Wittig_reaction) [2]
  • Beilstein Journal of Organic Chemistry - Catalytic Wittig Reactions (https://www.beilstein-journals.org/bjoc/articles/12/253) [5]
  • Vedantu - Wittig Reaction Mechanism (https://www.vedantu.com/chemistry/wittig-reaction) [6]
  • Chemsrc - this compound Properties (https://www.chemsrc.com/en/cas/18328-11-5_1128421.html) [3]

References

Comprehensive Application Notes and Protocols for 4-Phenylbutanal as a Chemical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

4-Phenylbutanal is a significant chemical intermediate in organic synthesis and pharmaceutical manufacturing. This versatile compound features a linear four-carbon aliphatic chain terminating in an aldehyde group at one end and a phenyl ring at the other, creating a unique molecular structure that enables diverse chemical transformations. The aldehyde functionality provides an electrophilic site amenable to nucleophilic attack, while the aromatic ring offers opportunities for further substitution or acts as a hydrophobic moiety in the design of target molecules.

  • CAS Registry Number: 18328-11-5 [1] [2] [3]
  • Molecular Formula: C₁₀H₁₂O [1] [2] [3]
  • Average Molecular Weight: 148.2 g/mol [1] [3] [4]
  • IUPAC Name: this compound [1] [2] [3]
  • SMILES Notation: C1=C(CCCC=O)C=CC=C1 [5] [6]
Common Synonyms and Identifiers

Table: Alternative names and identifiers for this compound

Identifier Type Name
Systematic Synonyms 4-Phenylbutyraldehyde, Benzenebutanal, Benzenebutyraldehyde, γ-Phenylbutyraldehyde [1] [3] [4]
Common Aliases Phenethyl acetaldehyde, 3-Benzyl propionaldehyde [1] [3] [7]
Registry Numbers MDL: MFCD00800383, ChemSpider: 27006 [1] [8] [7]

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is essential for its handling and application in synthetic protocols. The compound exhibits characteristics typical of both aromatic compounds and aldehydes, with moderate polarity and reactivity.

Table: Physical properties of this compound

Property Value Conditions Reference
Melting Point 45-48 °C Literature [1] [2] [3]
Boiling Point 243.3°C at 760 mmHg [2]
Boiling Point 102-103°C at 12 Torr [1] [3]
Density 0.971 g/cm³ - [2]
Density 1.002 g/cm³ at 19°C [1] [3]
Flash Point 115.9°C - [2]
Vapor Pressure 0.0323 mmHg at 25°C [2]
Refractive Index 1.504 - [2]
LogP 2.208 - [2]

Storage Recommendations: this compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C to maintain stability and prevent degradation [1] [3]. The compound is typically supplied as a colorless to light yellow liquid, though it can solidify at lower temperatures [2] [7].

Primary Applications in Synthesis

Pharmaceutical Intermediate for Latanoprost

The most significant documented application of this compound is as a key reactant in the synthesis of latanoprost, a medication widely used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure [1] [3]. The compound serves as a crucial building block in the construction of the prostaglandin analog's molecular framework.

In the synthetic pathway to latanoprost, this compound participates in an organocatalyzed [3+2] cycloaddition reaction, which efficiently establishes core structural elements of the target molecule [1] [3]. This transformation exemplifies the utility of this compound in complex molecule assembly, where its aldehyde functionality and aromatic character are simultaneously exploited to create molecular complexity.

Versatile Synthetic Building Block

Beyond its specific application in latanoprost synthesis, this compound serves as a versatile intermediate in various chemical transformations:

  • Nucleophilic Addition Reactions: The aldehyde group undergoes standard additions with organometallic reagents, hydrides, and carbon nucleophiles
  • Carbon Chain Elongation: Serves as a starting material for the preparation of longer-chain compounds through various extension strategies
  • Heterocycle Formation: Participates in the synthesis of cyclic compounds through intramolecular reactions or cyclocondensations
  • Redox Chemistry: Can be selectively reduced to the corresponding alcohol or oxidized to the carboxylic acid

Experimental Protocols

General Handling and Storage Guidelines

Safety Considerations: this compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Appropriate personal protective equipment including safety glasses, gloves, and lab coat should be worn when handling this compound.

Storage Conditions:

  • Store in tightly sealed containers under an inert atmosphere (argon or nitrogen)
  • Maintain at temperatures below -20°C in a freezer
  • Keep away from oxidizing agents and strong bases
  • Use in well-ventilated areas or fume hoods [1] [3]
Protocol: Organocatalyzed [3+2] Cycloaddition for Prostaglandin Synthesis

Reference: Adapted from Journal of the American Chemical Society, 108, p. 1325, 1986 [1] [3]

Objective: This protocol describes the use of this compound in an organocatalyzed cycloaddition reaction to construct the cyclopentane core of prostaglandin analogs, specifically for latanoprost synthesis.

Materials:

  • This compound (1.0 equiv, 148.2 mg/mmol)
  • Nitroalkene derivative (1.2 equiv)
  • Organocatalyst (e.g., proline derivative, 0.2 equiv)
  • Anhydrous solvent (e.g., CH₂Cl₂, DMF, or toluene)
  • Molecular sieves (4Å)

Procedure:

  • Activate molecular sieves by flame-drying under vacuum
  • Prepare the organocatalyst solution in anhydrous solvent (0.1 M concentration)
  • Add this compound dropwise to the catalyst solution at 0°C under inert atmosphere
  • Stir the mixture for 15 minutes to allow iminium ion formation
  • Slowly add the nitroalkene derivative dissolved in minimal anhydrous solvent
  • Allow the reaction mixture to warm to room temperature and monitor by TLC
  • After completion (typically 4-16 hours), quench with aqueous acid (pH ~4)
  • Extract with ethyl acetate (3 × 15 mL)
  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate
  • Purify the crude product by flash chromatography

Key Parameters:

  • Reaction temperature: 0°C to room temperature
  • Reaction time: 4-16 hours
  • Catalyst loading: 20 mol%
  • Concentration: 0.1 M with respect to this compound

Commercial Information and Suppliers

This compound is available from multiple chemical suppliers with varying purity grades and packaging options. The compound is generally considered a specialty chemical with corresponding pricing.

Table: Commercial availability of this compound

Supplier Purity Package Size Price Product Number
TRC Not specified 500 mg $175 P320043 [1]
American Custom Chemicals 95.00% 1 g $262.5 CHM0068915 [1]
Matrix Scientific 97% 2 g $489 087145 [1]
Rieke Metals 97% 2 g $515 8143 [1]
Matrix Scientific 97% 5 g $753 087145 [1]
Hangzhou MolCore 96% Various Inquire MC686889 [3]
Jilin Chinese Academy of Sciences 95%+ 1g-100g Inquire Not specified [3]

Additional Suppliers: Other suppliers include BOC Sciences, Career Henan Chemical Co., Jiangsu Aikon Biopharmaceutical, and Huateng Pharma [3] [7]. The compound falls under HS Code 2912299000 for "other cyclic aldehydes without other oxygen function" with VAT of 17.0% and MFN tariff of 5.5% [2].

Synthetic Pathway and Strategic Applications

The following diagram illustrates the role of this compound in the context of latanoprost synthesis, highlighting its participation in key bond-forming events and the subsequent transformations that lead to the target pharmaceutical compound.

G Start Start: Retrosynthetic Analysis Latanoprost Latanoprost (Target API) Start->Latanoprost CyclopentaneCore Cyclopentane Core (Prostaglandin) Latanoprost->CyclopentaneCore Disconnection Organocatalysis Organocatalyzed [3+2] Cycloaddition CyclopentaneCore->Organocatalysis Key Transform PB This compound (C10H12O) Organocatalysis->PB Nitroalkene Nitroalkene Derivative Organocatalysis->Nitroalkene Catalyst Organocatalyst (e.g., Proline Deriv.) Organocatalysis->Catalyst Intermediate Cycloadduct (Key Intermediate) PB->Intermediate Nitroalkene->Intermediate Catalyst->Intermediate Processing Functional Group Interconversions Intermediate->Processing API Latanoprost API (Purified) Processing->API

Pathway Analysis: The synthetic route begins with the identification of latanoprost as the target active pharmaceutical ingredient (API). Retrosynthetic analysis reveals the cyclopentane core as a key structural element, which can be formed through an organocatalyzed [3+2] cycloaddition. In this critical transformation, this compound serves as a fundamental building block, reacting with a nitroalkene derivative under the influence of an organocatalyst (typically a proline derivative) to generate the cycloadduct intermediate. This intermediate then undergoes a series of functional group interconversions to yield the final purified latanoprost API.

Analytical Characterization

Successful implementation of synthetic protocols involving this compound requires appropriate analytical characterization techniques:

  • Mass Spectrometry: Electron ionization mass spectrum available through NIST database shows characteristic fragmentation pattern [6]
  • Chromatographic Methods: TLC (Rf monitoring) and HPLC for reaction monitoring and purity assessment
  • Spectroscopic Techniques:
    • IR spectroscopy: Characteristic aldehyde C=O stretch ~1725 cm⁻¹
    • ¹H NMR: Distinctive aldehyde proton ~9.7 ppm, benzylic protons ~2.6-2.8 ppm
    • ¹³C NMR: Aldehyde carbon ~200 ppm, aromatic carbons 128-140 ppm

Conclusion

This compound represents a valuable intermediate in synthetic organic chemistry, with demonstrated importance in pharmaceutical manufacturing, particularly for the synthesis of latanoprost. Its well-defined physical properties, commercial availability, and versatile reactivity make it suitable for various applications. The experimental protocols outlined provide researchers with practical guidance for employing this compound in complex synthesis, while the safety considerations ensure proper handling. As synthetic methodologies continue to advance, the utility of this compound as a building block is likely to expand into new applications in medicinal chemistry and materials science.

References

Comprehensive Application Notes: 4-Phenylbutanal in MacMillan Organocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

4-Phenylbutanal is a valuable chemical building block in modern asymmetric synthesis with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. This compound features a linear aliphatic chain terminated with an aldehyde group and connected to a phenyl ring, creating a structure that participates in various organocatalytic transformations. Key physical properties include a density of 0.971 g/cm³, boiling point of 243.3°C at 760 mmHg, and melting point of 45-48°C, with a flash point of 115.9°C, making it suitable for a range of reaction conditions [1].

The significance of this compound in organic synthesis has been amplified by the development of organocatalysis, a revolutionary approach that employs organic molecules as catalysts rather than traditional metal-based systems. This field, recognized by the 2021 Nobel Prize in Chemistry awarded to David MacMillan and Benjamin List, offers several advantages including environmental compatibility, operational simplicity, and exceptional ability to control stereoselectivity [2] [3]. MacMillan's pioneering work with imidazolidinone catalysts has created powerful methodologies for activating carbonyl compounds like this compound toward highly enantioselective transformations, enabling more efficient synthetic routes to complex chiral molecules [4] [3].

Organocatalysis Context and Background

Aminocatalysis Activation Modes

Organocatalysis represents a fundamental advancement in synthetic methodology that has reshaped modern chemical synthesis. Unlike traditional metal-based catalysis or enzymatic approaches, organocatalysis employs small organic molecules composed primarily of carbon, hydrogen, oxygen, nitrogen, sulfur, and other non-metal elements to accelerate chemical transformations [3]. The MacMillan group's innovative research has been instrumental in developing several key catalysis concepts, including organocatalysis, cascade reactions, synergistic catalysis, and photoredox catalysis [2].

The most relevant activation modes for this compound transformations involve aminocatalysis, where secondary amine catalysts form reactive intermediates with carbonyl compounds:

  • Iminium Ion Activation: The catalyst condenses with α,β-unsaturated aldehydes to form iminium ion intermediates that lower the LUMO energy, making the substrate more electrophilic and susceptible to nucleophilic attack while effectively transferring chiral information from the catalyst to the product [3].

  • Enamine Activation: The catalyst forms enamine intermediates with aldehydes, raising the HOMO energy and enhancing nucleophilicity, enabling asymmetric functionalization at the α-position of carbonyl compounds [3].

MacMillan's imidazolidinone catalysts operate primarily through the iminium ion activation pathway, creating a well-defined chiral environment around the reactive center that dictates the approach of incoming reagents and results in high levels of stereocontrol [4] [3]. These catalysts function in a catalytic cycle where the chiral amine condenses with the aldehyde substrate to form a reactive intermediate, which undergoes stereoselective bond formation before hydrolyzing to release the product and regenerate the catalyst.

Application Data and Performance Tables

α-Oxyamination of this compound

The enantioselective α-oxyamination of this compound represents a highly valuable transformation achieved through organocatalytic radical chemistry. This reaction enables the direct introduction of oxygen functionality at the alpha-position of carbonyl compounds, producing chiral synthons valuable for pharmaceutical applications. The process employs TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as the oxygen radical source and chiral imidazolidinone catalysts to control stereochemistry [4].

Table 1: Optimization of Reaction Conditions for α-Oxyamination

Entry Catalyst SET Reagent Solvent Temp (°C) Yield (%) ee (%)
1 10a (20 mol%) Cp₂FeBF₄ (100 mol%) THF rt 78 64
2 10b (20 mol%) Cp₂FeBF₄ (100 mol%) THF rt 87 80
3 10b (20 mol%) FeCl₃ (100 mol%) DMF rt 74 72
4 10b (20 mol%) FeCl₃ (10 mol%) DMF rt 83 72
5 10b (20 mol%) FeCl₃ (10 mol%) DMF -10 64 84

The optimization data reveals that catalyst 10b (a tetrafluoroborate salt of MacMillan's imidazolidinone) provides superior performance compared to other catalysts, with ferrocenium tetrafluoroborate initially identified as an effective single-electron transfer (SET) reagent [4]. Further refinement demonstrated that iron(III) chloride represents a more economical alternative, particularly when used catalytically with sodium nitrite as a cooxidant. The reaction demonstrates good efficiency at room temperature, but significantly improved enantioselectivity is achieved at reduced temperatures (-10°C), albeit with longer reaction times [4].

Substrate Scope and Limitations

The organocatalytic α-oxyamination protocol demonstrates considerable substrate generality, accommodating a range of aldehyde substrates with varying structural features. The transformation tolerates diverse aromatic substitutions and certain heterocyclic systems, though the level of enantiocontrol depends significantly on substrate structure [4].

Table 2: Substrate Scope in Organocatalytic α-Oxyamination

Entry Substrate Temp (°C) Time (h) Yield (%) ee (%)
1 C₆H₅CH₂CH₂ (this compound) rt 2 78 60
2 C₆H₅CH₂CH₂ (this compound) -10 24 64 84
3 4-MeOC₆H₄CH₂CH₂ -10 24 64 86
4 3,4-(MeO)₂C₆H₃CH₂ -10 24 68 84
5 4-NO₂C₆H₄CH₂CH₂ -10 24 75 82
6 Allyl -10 24 58 90
7 (CH₃)₂CH rt 24 74 0

The data demonstrates that aryl-substituted aldehydes generally provide good yields and enantioselectivities, with electronic properties of the aromatic ring having modest effects on reaction outcomes. Notably, This compound (Entry 1-2) shows significantly improved enantioselectivity when the reaction is conducted at -10°C (84% ee) compared to room temperature (60% ee), despite the longer reaction time required [4]. Substrates with heterocyclic aromatic systems also perform well, with certain derivatives achieving up to 90% ee under optimized conditions. However, purely aliphatic aldehydes such as isovaleraldehyde (Entry 7) fail to provide any enantioselectivity, indicating the importance of the aromatic moiety for effective stereocontrol in this transformation [4].

Experimental Protocols

General Considerations

This compound should be purified by distillation under reduced pressure prior to use to remove any acidic impurities that might decompose the catalyst. All solvents should be dried using appropriate methods (e.g., THF over sodium/benzophenone; DMF over molecular sieves). The chiral imidazolidinone catalyst 10b can be synthesized according to literature procedures or obtained from commercial suppliers. Single-electron transfer reagents such as ferrocenium tetrafluoroborate or iron(III) chloride should be stored in a desiccator and weighed quickly to minimize exposure to atmospheric moisture. TEMPO is commercially available and should be used as received [4].

Protocol 1: α-Oxyamination Using Stoichiometric SET Reagent
  • Step 1: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, combine the chiral imidazolidinone catalyst 10b (0.04 mmol, 20 mol%), this compound (0.2 mmol, 1.0 equiv), and anhydrous THF (2.0 mL) under a nitrogen atmosphere.

  • Step 2: Stir the mixture at room temperature for 10 minutes to allow formation of the iminium ion intermediate.

  • Step 3: Add TEMPO (0.4 mmol, 2.0 equiv) followed by ferrocenium tetrafluoroborate (0.2 mmol, 1.0 equiv) in one portion. The reaction mixture will typically darken immediately upon addition.

  • Step 4: Stir the reaction at room temperature for 2 hours, monitoring by TLC or LC-MS until complete consumption of the starting aldehyde is observed.

  • Step 5: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (2 mL) and extract with ethyl acetate (3 × 5 mL). Combine the organic extracts and wash with brine (5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate 9:1 to 4:1 gradient) to afford the α-oxyaminated product as a colorless oil. Typical isolated yield: 87%; enantiomeric excess: 80% (determined by chiral HPLC analysis) [4].

Protocol 2: α-Oxyamination Using Catalytic SET Reagent
  • Step 1: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, combine the chiral imidazolidinone catalyst 10b (0.04 mmol, 20 mol%), this compound (0.2 mmol, 1.0 equiv), and anhydrous DMF (2.0 mL) under a nitrogen atmosphere.

  • Step 2: Cool the reaction mixture to -10°C using an ice-acetone bath and stir for 10 minutes to allow formation of the iminium ion intermediate.

  • Step 3: Add TEMPO (0.4 mmol, 2.0 equiv) followed by iron(III) chloride (0.02 mmol, 10 mol%) and sodium nitrite (0.06 mmol, 0.3 equiv). The reaction mixture will typically develop a yellow-orange color.

  • Step 4: Stir the reaction at -10°C for 24 hours, monitoring by TLC or LC-MS until complete consumption of the starting aldehyde is observed.

  • Step 5: Warm the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution (2 mL). Extract with ethyl acetate (3 × 5 mL), combine the organic extracts, wash with brine (5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate 9:1 to 4:1 gradient) to afford the α-oxyaminated product as a colorless oil. Typical isolated yield: 64%; enantiomeric excess: 84% (determined by chiral HPLC analysis) [4].

Product Characterization and Downstream Processing

The α-oxyaminated product can be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and mass spectrometry. The enantiomeric excess should be determined by chiral HPLC or SFC analysis. For subsequent transformations, the N-O bond in the oxyaminated product can be cleaved using zinc dust in acetic acid at room temperature, followed by standard workup to obtain the corresponding 1,2-diol. This transformation expands the utility of the methodology, providing access to valuable chiral diol synthons [4].

Mechanistic Analysis and Workflow

Reaction Mechanism Visualization

The enantioselective α-oxyamination proceeds through a carefully orchestrated sequence involving enamine formation, single-electron oxidation, and radical trapping. The following diagram illustrates the complete workflow and mechanistic pathway:

ReactionWorkflow cluster_conditions Reaction Conditions Aldehyde This compound Enamine Chiral Enamine Intermediate Aldehyde->Enamine Condensation Catalyst Imidazolidinone Catalyst 10b Catalyst->Enamine 20 mol% SET Single-Electron Transfer (SET) Enamine->SET Oxidation Radical α-Amino Radical SET->Radical e⁻ Transfer Product α-Oxyaminated Product Radical->Product Radical Trapping TEMPO TEMPO TEMPO->Product O-Transfer Diol Chiral 1,2-Diol (Synthon) Product->Diol Zn/AcOH N-O Cleavage Condition1 FeCl₃ (10 mol%) NaNO₂ (0.3 equiv) Condition1->SET Condition2 DMF, -10°C 24 hours Condition2->SET

Diagram 1: Workflow for Organocatalytic α-Oxyamination of this compound

Stereochemical Model and Rationale

The high enantioselectivity observed in the α-oxyamination reaction is governed by a well-defined transition state model that directs reagent approach to minimize steric interactions. The MacMillan imidazolidinone catalyst 10b forms an enamine intermediate with this compound, creating a chiral shield that blocks one face of the molecule. The catalyst architecture features a sterically demanding tert-butyl group that projects toward the reactive site, forcing the TEMPO radical to approach from the less hindered face [4].

This stereochemical control is consistent with established models for reactions employing imidazolidinone catalysts, where the catalyst not only activates the substrate but also creates a well-defined chiral environment that dictates the trajectory of approaching reagents [4]. The absolute stereochemistry of the major product has been determined to be (S)-configuration through chemical correlation, where the N-O bond of the oxyaminated product was cleaved using Zn/AcOH to produce 3-phenyl-1,2-propanediol, whose optical rotation was compared with literature values [4].

Troubleshooting and Optimization Guidelines

Common Experimental Challenges
  • Low Conversion: If reaction progress is slow, ensure strict exclusion of oxygen and moisture, which can deactivate the radical species or decompose the catalyst. Increase catalyst loading to 30 mol% if necessary, though this may slightly impact enantioselectivity.

  • Poor Enantioselectivity: Check the purity of the starting aldehyde, as acidic impurities can racemize the product. For best results, carefully control reaction temperature and use freshly distilled solvents to prevent catalyst decomposition.

  • Incomplete SET Oxidation: If using the catalytic FeCl₃/NaNO₂ system, ensure the cooxidant (NaNO₂) is fresh and properly stored. The system utilizes oxygen from air as the terminal oxidant, so complete exclusion of air should be avoided in this variant [4].

Reaction Scale-Up and Modification

The α-oxyamination protocol can be successfully scaled to gram quantities with minimal optimization. Maintain the same substrate concentration (0.1 M in aldehyde) and ensure efficient stirring to facilitate oxygen transfer in the catalytic SET system. For substrates with increased steric hindrance, extending reaction time or slightly increasing temperature after the initial period may improve conversion without significantly compromising enantioselectivity.

Applications in Synthesis

The α-oxyamination products derived from this compound serve as versatile chiral building blocks for pharmaceutical and natural product synthesis. The methodology enables rapid installation of oxygen functionality at the carbonyl α-position with excellent stereocontrol, providing access to valuable intermediates that would otherwise require multiple synthetic steps. The products can be readily transformed into various derivatives, including 1,2-diols, amino alcohols, and epoxides, which are common structural motifs in biologically active molecules [4].

The integration of organocatalytic methods with radical chemistry, as demonstrated in this protocol, represents a growing trend in modern synthetic methodology that expands the toolbox available for complex molecule construction. The compatibility of these transformations with a range of functional groups and their operational simplicity make them particularly valuable for drug discovery and process chemistry applications where efficiency, safety, and environmental impact are important considerations [4] [3].

References

4-Phenylbutanal in flavor and fragrance synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Phenylbutanal

The table below summarizes the key identifiers and physicochemical properties of this compound, which are fundamental for its handling and application in formulations.

Property Value
CAS Number 18328-11-5 [1]
Molecular Formula C10H12O [1]
Molecular Weight 148.20 g/mol [1]
Density 0.971 g/cm³ [1]
Boiling Point 243.3 °C at 760 mmHg [1]
Melting Point 45-48 °C (lit.) [1]
Flash Point 115.9 °C [1]
Appearance Solid within a specific temperature range (based on melting point) [1]
Common Synonyms γ-Phenylbutyraldehyde; Benzenebutanal [2]

Flavor & Fragrance Context and a Related Compound

While data is limited for this compound itself, information on a closely related compound provides useful context for its potential applications.

  • Chemical Context: this compound belongs to a class of compounds known as phenylbutanoids, which are of significant interest in the flavor and fragrance industry [3]. A prominent example is raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), the character impact compound responsible for the scent of raspberries [3].
  • Insight from a Structural Analog: The flavor profile of 2-methyl-4-phenylbutanal, a structurally similar aldehyde, is described as having a sweet, floral, earthy, musty odor [4]. This suggests that this compound may also possess complex floral aroma characteristics. Furthermore, 2-methyl-4-phenylbutanal is recognized as a flavor and fragrance agent with defined usage levels in foods, though it's important to note that the US FDA no longer provides for its use as a synthetic flavoring substance [4].

Biotechnological Synthesis of Phenylbutanoids

Microbial synthesis represents a modern approach to producing natural flavoring compounds. The following diagram illustrates the general biosynthetic pathway for phenylbutanoids like raspberry ketone, which shares a foundational structure with this compound.

PhenylbutanoidPathway cluster_shikimate Shikimate Pathway L_Phenylalanine L-Phenylalanine PAL PAL (Phenylalanine Ammonia-Lyase) L_Phenylalanine->PAL Phenylpropanoid Phenylpropanoid Precursor (p-Coumaric Acid) C4L 4CL (4-Coumarate:CoA Ligase) Phenylpropanoid->C4L Activated_Thioester Activated Thioester (p-Coumaroyl-CoA) BAS BAS (Benzalacetone Synthase) Activated_Thioester->BAS Diketide Diketide Intermediate (p-Hydroxybenzalacetone) BAR BAR (Benzalacetone Reductase) Diketide->BAR Raspberry_Ketone Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one) PAL->Phenylpropanoid C4L->Activated_Thioester BAS->Diketide BAR->Raspberry_Ketone

This pathway, successfully engineered into microorganisms like Corynebacterium glutamicum, highlights key enzymes and intermediates [3]. The final reduction step catalyzed by a Benzalacetone Reductase (BAR) is particularly relevant, as it converts a diketide into the final phenylbutanoid structure [3].

Gaps in Available Information and Suggested Next Steps

A comprehensive Application Note would require more detailed information. Key gaps in the current search results include:

  • Specific Experimental Protocols: Detailed methodologies for the synthesis, purification, or quantification of this compound are not available in the results found.
  • Toxicological Data & Safe Handling (MSDS): While one source mentions a hazard code of Xn (Harmful) [1], a full Material Safety Data Sheet (MSDS) was listed as "N/A" [1], indicating a significant lack of safety information.
  • Specific Application Formulations: Recommended usage levels in different product types (e.g., perfumes, food matrices) were not found for this compound.

To proceed with your research and development, I suggest you:

  • Consult Specialized Databases: Search for "this compound MSDS" on websites of major chemical suppliers (e.g., Sigma-Aldrich, Merck) for detailed safety and handling protocols.
  • Explore Patent Literature: Search platforms like Google Patents or the USPTO for patents containing "this compound" to find detailed synthetic procedures and application examples.
  • Investigate Broader Scientific Literature: Use academic databases (e.g., SciFinder, Reaxys) to find research articles that may contain full experimental sections for the compound's synthesis and analysis.

References

Application Notes: HPLC Analysis of 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the analysis of 4-Phenylbutanal using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for the identification and quantification of this compound in the presence of its potential degradation products, making it a stability-indicating method crucial for pharmaceutical development and quality control [1].

Analytical Method Summary

The goal is to separate this compound from its impurities and degradation products. The following optimized chromatographic conditions are proposed based on established HPLC methodologies for small organic molecules [1] [2].

  • Column: Thermo BDS Hypersil C18 (150 mm × 4.6 mm; 5 µm) [1]. A C18 column is the standard choice for reversed-phase separation.
  • Mobile Phase: Methanol:Water (50:50, v/v) [1]. This isocratic elution provides a simple and robust separation.
  • Flow Rate: 1.0 mL/min [1].
  • Column Temperature: 40 °C [1].
  • Detection Wavelength: 210 nm [1]. This low wavelength is suitable for detecting aldehydes and other chromophores.
  • Injection Volume: 10 µL [1].
  • Run Time: 5-10 minutes (to be confirmed during method validation).
  • Sample Diluent: Acetonitrile:Water (40:60, v/v) [1].
Experimental Protocols
2.1. Preparation of Solutions
  • Mobile Phase: Measure 500 mL of HPLC-grade methanol and 500 mL of HPLC-grade purified water. Mix thoroughly and degas by sonication for 10-15 minutes or by sparging with helium gas [1].
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the sample diluent [1].
  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase [1].
  • Sample Solution: Prepare the test sample to achieve a nominal concentration of approximately 100 µg/mL using the same procedure as the working standard solution.
2.2. Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the method's ability to separate the analyte from its degradation products [1] [2]. The workflow is as follows:

Start Start: Drug Substance Solution StressConditions Apply Stress Conditions Start->StressConditions Analyze Analyze by HPLC StressConditions->Analyze Compare Compare to Control Analyze->Compare Report Report % Degradation Compare->Report

Stress conditions should be severe enough to cause approximately 5-20% degradation [1]. The table below outlines suggested stress conditions:

Table 1: Suggested Conditions for Forced Degradation Studies

Stress Condition Procedure Expected Degradation
Acidic Hydrolysis Treat sample with 0.1-2 M HCl at room temperature or 60°C for up to 8 hours [1] [2]. Hydrolysis of aldehyde to acid.
Basic Hydrolysis Treat sample with 0.1-2 M NaOH at room temperature or 60°C for up to 8 hours [1]. Aldehydes are often highly susceptible to base degradation [1].
Oxidative Degradation Treat sample with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours [1] [2]. Oxidation to carboxylic acid.
Thermal Degradation Expose solid drug substance to dry heat (e.g., 105°C) for up to 48 hours [2]. Thermal decomposition.
Photolytic Degradation Expose solid drug substance to UV light (e.g., 254 nm or 366 nm) for up to 48 hours [2]. Photochemical decomposition.

After stress treatment, neutralize (for acid/base) and dilute the samples to the working concentration with diluent before HPLC analysis. Calculate the percentage degradation using the formula [1]: % Degradation = (P_ST - P_DEG) / P_ST × 100 Where P_ST is the peak area of the standard (unstressed) and P_DEG is the peak area of the stressed sample.

Method Validation

The method should be validated as per ICH guidelines. The table below summarizes the typical validation parameters and acceptance criteria [3] [4].

Table 2: HPLC Method Validation Parameters and Targets

Parameter Procedure Acceptance Criteria
Linearity & Range Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration) [4]. Correlation coefficient (r²) > 0.999 [3] [4].
Accuracy Recovery study at 80%, 100%, 120% levels with spiked samples [3] [4]. Mean recovery of 98-102% [4].

| Precision | Repeatability: 6 injections of 100% standard [3]. Intermediate Precision: Different day/analyst/instrument [3]. | Relative Standard Deviation (RSD) < 2.0% [3]. | | Specificity | Demonstrate separation of this compound peak from degradation products and impurities. Use peak purity tools (PDA) [1]. | Peak purity index > 0.999; no co-elution [1]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), wavelength (±1 nm), mobile phase ratio (±2%), column temperature (±2°C) [4]. | RSD of retention time and area < 2.0% [4]. | | LOD & LOQ | Based on signal-to-noise ratio [4]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 [4]. |

System Suitability and Troubleshooting

Before analysis, perform a system suitability test to ensure the HPLC system is performing adequately. The logical checks for this process are as follows:

Inject Inject System Suitability Standard Check1 Check Retention Time and Peak Shape Inject->Check1 Check2 Calculate Theoretical Plates (N) and Tailing Factor (T) Check1->Check2 Fail FAIL Troubleshoot System Check1->Fail Unstable/Incorrect Check3 Check Repeatability (%RSD of Peak Area) Check2->Check3 Check2->Fail Out of Spec Pass PASS Begin Analysis Check3->Pass Check3->Fail %RSD > 2.0%

Acceptance Criteria:

  • Theoretical Plates (N): > 2000 [5]
  • Tailing Factor (T): < 2.0 [3]
  • Repeatability (RSD): < 2.0% for 5-6 injections [3]

Critical Considerations for Implementation

  • Method Development Basis: This protocol is adapted from a published, validated method for the antiepileptic drug Cenobamate, which uses a simple mobile phase and has been proven to be stability-indicating [1]. The principles are universally applicable to small organic molecules like this compound.
  • Stability-Indicating Property: The core of this method is its ability to measure this compound accurately without interference from degradation products. This is established through forced degradation studies and peak purity assessment using a Photodiode Array (PDA) detector [1].
  • Solution Stability: The stability of this compound in the standard and sample solutions should be established over time (e.g., 24-48 hours) under specific storage conditions (e.g., room temperature or refrigerated) to ensure analytical integrity [2].
  • Column Equivalency: If a column from a different manufacturer must be used, a column equivalency study should be performed. Techniques like the Linear Calibration using Two Reference Substances (LCTRS) method can help predict retention time shifts and ensure method reproducibility across different columns [6].

Conclusion

This detailed application note provides a foundation for the precise and accurate HPLC analysis of this compound. By following the outlined protocols for method setup, forced degradation, and validation, researchers and scientists can establish a robust, stability-indicating method suitable for drug development and quality control. All experimental parameters, especially stress conditions, should be optimized for the specific properties of this compound.

References

Chemical Profile of 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physicochemical properties of 4-Phenylbutanal. [1] [2]

Property Value
CAS Registry Number 18328-11-5 [1] [2]
Molecular Formula C10H12O [1] [2]
Molecular Weight 148.20 g/mol [1] [2]
Density 0.971 g/cm³ (Calculated) [2]
Boiling Point 243.3°C at 760 mmHg (Calculated) [1] [2]
Melting Point 45-48 °C (lit.) [1]
Flash Point 115.9°C (Calculated) [1] [2]

General GC-MS Analysis Protocol

Since a specific method for this compound was not found, the following is a generalized GC-MS protocol for the analysis of volatile organic compounds. You will need to optimize parameters like temperature and flow rate based on your specific instrument and column.

Sample Preparation
  • Solubility Consideration: this compound is an aldehyde. Common suitable solvents for such compounds include methanol, dichloromethane (DCM), or hexane. [3]
  • Internal Standard: For quantitative analysis, use an internal standard to improve accuracy. A stable compound that does not co-elute with your analyte, such as dodecane, can be used. Prepare a stock solution in an appropriate solvent like DCM. [3]
Instrumental Configuration

The table below outlines typical starting points for instrument setup. [4] [3] [5]

Parameter Suggested Configuration
Gas Chromatograph Standard GC system (e.g., Shimadzu GC-2010) [3]
Column Fused silica capillary column with 100% dimethyl polysiloxane stationary phase (e.g., Rxi-1ms). Common dimensions: 30m-60m length, 0.25mm internal diameter, 0.25µm film thickness. [3]
Carrier Gas Helium, constant pressure or flow mode (e.g., 40 kPa) [3]
Injection Split mode (e.g., 1:3 split ratio), volume: 1-2 µL [3]
Injector Temperature 180-250°C [3]
Mass Spectrometer Quadrupole Mass Spectrometer [4] [5]
Ionization Mode Electron Ionization (EI), 70 eV [4]
Ion Source Temperature 200-240°C [3]
Interface Temperature 250°C [3]
Suggested Oven Temperature Program

A temperature ramp is often necessary for good separation. [3]

  • Initial Temperature: 60°C, hold for 2-4 minutes.
  • Ramp 1: Increase at 6-10°C per minute to 130°C.
  • Ramp 2: Increase at 10°C per minute to 220-250°C, hold for 2-5 minutes. [3]
  • Total Run Time: Will depend on the final hold, but approximately 20-30 minutes.
Data Acquisition and Analysis
  • Full Scan Mode: Use for initial method development and unknown identification. A typical mass range is m/z 40-400. [5] The Total Ion Chromatogram (TIC) will show all detected compounds.
  • Selected Ion Monitoring (SIM): For higher sensitivity in quantitative analysis, switch to SIM after identifying characteristic ions for this compound from its mass spectrum. Monitor 2-3 primary ions. [5]

The following workflow diagram outlines the key stages of the GC-MS analysis, from sample preparation to data interpretation.

Start Start Analysis Prep Sample Preparation • Dissolve in solvent (e.g., methanol) • Add internal standard (e.g., dodecane) Start->Prep GC GC Separation • Inject sample • Oven temperature ramp • Compound elutes at specific time Prep->GC MS MS Detection • EI ionization at 70 eV • Mass analysis (Full Scan/SIM) • Spectral data acquisition GC->MS Data Data Analysis • Identify peak via retention time • Interpret mass spectrum • Quantify using calibration MS->Data End Result Report Data->End

Critical Method Development Considerations

  • Peak Shape and Resolution: If you encounter poor peak shape, consider adjusting the initial oven temperature, the ramp rate, or the injection technique (e.g., splitless for trace analysis). [3]
  • Sensitivity and Selectivity: For trace-level detection, using the Selected Ion Monitoring (SIM) mode is crucial. This focuses the detector on a few specific mass-to-charge (m/z) ratios unique to this compound, significantly boosting the signal-to-noise ratio compared to Full Scan mode. [5]
  • Compound Identification: Confirmation is a two-step process:
    • Retention Time Matching: The compound should elute at a consistent time under identical conditions.
    • Mass Spectral Match: The acquired mass spectrum should be compared against a reference spectrum in a library (e.g., NIST). [4] [5]

Important Notes on Available Information

  • Property Data: The boiling point, density, and flash point listed are calculated values, not experimentally confirmed data for lot-specific material. You should treat them as estimates. [1] [2]
  • Lack of Specific Method: The search results do not contain a validated GC-MS method specifically for this compound. The protocol above is a general framework that requires optimization in your laboratory.
  • Distinction from Similar Compounds: Be aware that "4-Phenylbutyric acid" (CAS 1821-12-1) is a different molecule (a carboxylic acid) with different chemical properties and applications, primarily known as a chemical chaperone and HDAC inhibitor in biomedical research. [6] [7] [8]

References

Comprehensive Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation to 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Background

Hydroformylation, also known as the oxo synthesis, represents one of the most important homogeneous catalytic processes in industrial chemistry, with annual production exceeding 10 million metric tons worldwide. [1] This atom-economical reaction involves the addition of synthesis gas (a mixture of CO and H₂) to alkenes, resulting in the formation of aldehydes with one additional carbon atom. The discovery of this transformation by Otto Roelen in 1938 emerged from his investigations of the Fischer-Tropsch process, where he observed the unexpected formation of aldehydes when ethylene was introduced to a reactor containing cobalt catalysts. [1] [2] The development of rhodium-based catalysts in the 1960s represented a significant advancement, enabling milder reaction conditions and superior selectivity compared to traditional cobalt catalysts. [2]

The synthesis of 4-phenylbutanal via hydroformylation of styrene derivatives holds particular importance in pharmaceutical and fine chemical industries. This aldehyde serves as a key bifunctional intermediate that can undergo various transformations, including reductions to 4-phenylbutanol (a fragrance ingredient) or further elaborations to pharmaceutical precursors. The regioselectivity challenge in this transformation is particularly pronounced, as hydroformylation of styrene-type substrates can yield both linear (this compound) and branched (2-phenylpropanal) isomers, with the latter typically thermodynamically favored. [1] [2] Through careful optimization of catalyst ligands and reaction parameters, researchers can direct selectivity toward the desired linear product, making hydroformylation an efficient alternative to multi-step synthetic sequences.

Catalytic Mechanism and Kinetic Analysis

The Hydroformylation Catalytic Cycle

The widely accepted mechanism for rhodium-catalyzed hydroformylation, based on the Heck-Breslow mechanism, begins with the active hydrido metal carbonyl complex that undergoes a series of well-defined steps. [1] [2] The catalytic cycle involves several key stages: initial olefin coordination to the metal center, hydride migration to form a metal-alkyl species, CO insertion to generate an acyl complex, and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst. [1] The regioselectivity of the reaction (linear vs. branched products) is determined during the hydride migration step, where the metal-alkyl intermediate can adopt either linear or branched configurations based on which carbon of the double bond the rhodium attaches to initially. [3] [2]

Recent advanced kinetic studies have revealed that multiple transition states collectively control the reaction rate and selectivity, rather than a single rate-limiting step. [3] This sophisticated understanding moves beyond the traditional steady-state approximation and provides insights for optimizing both activity and selectivity through modulation of transition state energies. The use of CCSD(T):B3LYP computational methods has enabled accurate mapping of the energy profiles for both the linear and branched pathways, revealing that the energy differences between key transition states dictate the ultimate product distribution. [3]

Visual Representation of the Catalytic Cycle

The Graphviz diagram below illustrates the complete catalytic cycle for rhodium-catalyzed hydroformylation, highlighting the key intermediates and the branching point for linear versus aldehyde formation:

HydroformylationCycle Rhodium-Catalyzed Hydroformylation Cycle HRhL HRh(CO)₂L₂ Catalyst AlkeneComplex π-Alkene Rh Complex HRhL->AlkeneComplex Alkene Coordination BranchedAlkyl BranchedAlkyl AlkeneComplex->BranchedAlkyl Hydride Migration (Markovnikov) LinearAlkyl LinearAlkyl AlkeneComplex->LinearAlkyl Hydride Migration (Anti-Markovnikov) BranchedAcyl BranchedAcyl BranchedAlkyl->BranchedAcyl CO Insertion LinearAcyl LinearAcyl LinearAlkyl->LinearAcyl CO Insertion BranchedAldehyde Branched Aldehyde (2-phenylpropanal) BranchedAcyl->BranchedAldehyde H₂ Oxidative Addition & Reductive Elimination LinearAldehyde Linear Aldehyde (this compound) LinearAcyl->LinearAldehyde H₂ Oxidative Addition & Reductive Elimination BranchedAldehyde->HRhL Catalyst Regeneration LinearAldehyde->HRhL Catalyst Regeneration

Diagram 1: The catalytic cycle for rhodium-catalyzed hydroformylation showing the branching point for linear versus branched aldehyde formation. The linear pathway (green) yields the desired this compound, while the branched pathway (yellow) produces the regioisomeric 2-phenylpropanal.

Optimization Data and Experimental Parameters

Effect of Reaction Parameters on Selectivity and Conversion

Extensive studies on the hydroformylation of terminal alkenes, including styrene derivatives, have identified key parameters that significantly impact both conversion efficiency and regioselectivity. The data summarized in the table below has been compiled from systematic investigations of rhodium-catalyzed hydroformylation under various conditions: [4] [5]

Table 1: Effects of reaction parameters on hydroformylation efficiency and selectivity

Parameter Optimal Range Effect on Conversion Effect on n:iso Ratio Practical Considerations
Temperature 363-373 K Increases with temperature up to optimum Decreases with increasing temperature Higher temperatures promote isomerization
Total Pressure 1.5-2.5 MPa Increases with pressure Maximum at moderate pressures (1.5-2.0 MPa) Higher CO pressure inhibits catalyst
CO:H₂ Ratio 1:1 to 1:1.1 Maximum at equimolar ratios Higher with slightly H₂-rich conditions CO-rich conditions reduce reaction rate
Ligand:Rh Ratio 10:1 to 12:1 Maximum at optimal ligand loading Increases with ligand excess up to optimum Excess ligand stabilizes active species
Catalyst Concentration 0.1-0.35 mM Proportional within range Higher selectivity at moderate concentrations High concentrations may promote side reactions
Substrate Concentration 1.0-2.0 M High conversion at moderate concentrations Decreases at very high concentrations Dilute conditions favor linear product
Advanced Optimization Strategies

Beyond the fundamental parameters, several advanced strategies have been developed to enhance the efficiency and selectivity of rhodium-catalyzed hydroformylation:

  • Ligand Design: The use of chelating diphosphine ligands or bulky phosphites significantly enhances linear selectivity by creating steric constraints that favor anti-Markovnikov addition during the hydride migration step. [2] Ligands with electron-donating properties increase the electron density at the rhodium center, making the hydride less proton-like and reducing the preference for Markovnikov addition. [2]

  • Solvent Systems: Thermomorphic solvent systems (e.g., mixtures of propylene carbonate, dodecane, and 1,4-dioxane) enable efficient catalyst recycling by undergoing temperature-dependent phase separation. This approach maintains homogeneous conditions during reaction while facilitating product separation and catalyst recovery afterward. [4]

  • Gas Pressure Management: Maintaining appropriate CO partial pressure is critical, as high CO concentrations lead to the formation of less selective dicarbonyl species [HRh(CO)₂L₂], while insufficient CO pressure can result in catalyst decomposition. [4] [5] The optimal partial pressure of CO is typically in the range of 0.7-1.0 MPa.

Detailed Experimental Protocol

Reaction Setup and Materials

Materials and Reagents:

  • Catalyst Precursor: HRh(CO)(PPh₃)₃ (Wilkinson's catalyst) or Rh(acac)(CO)₂
  • Ligand: Triphenylphosphine (PPh₃) or triphenyl phosphite [P(OPh)₃]
  • Substrate: Styrene or 3-phenylpropene (≥98% purity, inhibitor-free)
  • Solvent: Toluene, propylene carbonate, or thermomorphic solvent mixture
  • Gases: Carbon monoxide (≥99.9%), Hydrogen (≥99.9%), and Nitrogen (≥99.9%)

Equipment:

  • High-pressure reactor (Parr or similar) with minimum 100 mL capacity, rated for at least 3 MPa
  • Gas manifold system with pressure regulators and safety relief devices
  • Temperature controller with external heating jacket and internal cooling loop
  • Magnetic or mechanical stirrer capable of ≥450 rpm under pressure
  • Sampling system with appropriate pressure containment

Safety Considerations:

  • Carbon monoxide is extremely toxic and flammable; operate in well-ventilated area or fume hood
  • Syngas mixtures are highly flammable and explosive; ensure proper grounding and explosion-proof equipment
  • Conduct pressure testing with inert gas before introducing syngas
  • Install adequate pressure relief devices and CO monitoring systems
Step-by-Step Procedure
  • Catalyst Preparation: In an inert atmosphere glove box, prepare the catalyst solution by dissolving HRh(CO)(PPh₃)₃ (0.025 mmol, 23 mg) and triphenyl phosphite (0.30 mmol, 93 mg) in degassed solvent (20 mL) in a Schlenk flask. The ligand-to-rhodium ratio should be maintained at 12:1 for optimal selectivity. [4]

  • Reactor Loading: Transfer the catalyst solution to the high-pressure reactor followed by the styrene derivative substrate (20 mmol). Seal the reactor according to manufacturer specifications and move to an appropriate high-pressure facility.

  • System Purge: Pressurize the reactor to 0.5 MPa with nitrogen and vent to atmosphere. Repeat this purge cycle three times to ensure complete removal of oxygen. Perform a final purge with CO:H₂ (1:1) mixture to 0.3 MPa and vent.

  • Reaction Initiation: Pressurize the reactor with syngas (CO:H₂ = 1:1) to the desired working pressure (1.5-2.0 MPa). Initiate stirring at 450 rpm and begin heating to the target temperature (363 K). Record time zero when temperature reaches 358 K (~5 minutes after reaching set point).

  • Reaction Monitoring: Monitor pressure drop periodically as an indicator of gas uptake. Collect liquid samples (0.1-0.2 mL) at regular intervals through the sampling system for GC analysis. Ensure proper pressure containment during sampling.

  • Reaction Completion: After 4-6 hours, or when gas uptake ceases (typically >95% conversion), cool the reactor to room temperature using the internal cooling loop. Slowly vent remaining gases in a well-ventilated area or through appropriate scrubbing system.

  • Product Recovery: Open the reactor and transfer the reaction mixture to a separation funnel. For thermomorphic systems, allow phase separation at room temperature; the product partitions to the organic phase while the catalyst remains in the polar phase. [4]

Product Isolation and Analysis Workflow

The following Graphviz diagram illustrates the workflow for product isolation, catalyst recovery, and analysis:

Workflow Product Isolation and Analysis Workflow ReactionMixture ReactionMixture PhaseSeparation PhaseSeparation ReactionMixture->PhaseSeparation Cool to RT CatalystPhase CatalystPhase PhaseSeparation->CatalystPhase Polar phase ProductPhase ProductPhase PhaseSeparation->ProductPhase Non-polar phase CatalystRecycling CatalystRecycling CatalystPhase->CatalystRecycling Concentrate SolventRemoval SolventRemoval ProductPhase->SolventRemoval Dodecane layer Reactor Reactor CatalystRecycling->Reactor Reuse cycle CrudeAldehyde CrudeAldehyde SolventRemoval->CrudeAldehyde Rotary evaporation Distillation Distillation CrudeAldehyde->Distillation Purification PureProduct Pure this compound Distillation->PureProduct Fractional distillation NMR NMR PureProduct->NMR Structure confirmation GCMS GCMS PureProduct->GCMS Purity analysis

Diagram 2: Workflow for product isolation, catalyst recovery, and analytical verification following hydroformylation reaction.

Analytical Methods and Characterization

Reaction Monitoring and Product Analysis

Gas Chromatography (GC) Method:

  • Column: 5% phenylmethyl siloxane capillary column (30 m × 0.32 mm ID, 3.0 μm film thickness)
  • Carrier Gas: Helium at constant flow of 1.2 mL/min
  • Temperature Program: 323 K (hold 2 min), ramp at 10 K/min to 523 K (hold 5 min)
  • Detection: FID at 553 K
  • Retention Times: this compound (~12.8 min), 2-Phenylpropanal (~11.2 min), styrene (~9.5 min)

Conversion and Selectivity Calculations:

  • Conversion (%) = [(moles substrate initial - moles substrate final) / moles substrate initial] × 100
  • n:iso Ratio = (area of this compound peak) / (area of 2-phenylpropanal peak)
  • Mass Balance should be maintained at ≥95%; significant deviations indicate formation of undetected byproducts
Product Characterization Data

This compound:

  • Appearance: Colorless to pale yellow liquid
  • Boiling Point: 135-137°C at 20 mmHg
  • IR (ATR): 1725 cm⁻¹ (strong, C=O stretch), 2800-2700 cm⁻¹ (weak, aldehyde C-H stretch), 1600, 1490 cm⁻¹ (aromatic C=C)
  • ¹H NMR (500 MHz, CDCl₃): δ 9.76 (t, J = 1.8 Hz, 1H, CHO), 7.30-7.15 (m, 5H, ArH), 2.72 (t, J = 7.6 Hz, 2H, ArCH₂), 2.46 (td, J = 7.2, 1.8 Hz, 2H, CH₂C=O), 1.98 (p, J = 7.4 Hz, 2H, CH₂CH₂CH₂)
  • ¹³C NMR (126 MHz, CDCl₃): δ 202.1 (C=O), 141.2 (ArC), 128.3 (2C, ArCH), 128.2 (2C, ArCH), 125.9 (ArCH), 43.1 (CH₂C=O), 34.9 (ArCH₂), 26.1 (CH₂CH₂CH₂)

Troubleshooting and Common Issues

Table 2: Troubleshooting guide for common issues in rhodium-catalyzed hydroformylation

Problem Possible Causes Solutions
Low Conversion Insufficient catalyst activity, Oxygen poisoning, Low syngas pressure Ensure rigorous deoxygenation, Increase catalyst loading by 10-20%, Verify gas pressure and stirring efficiency
Poor n:iso Ratio Incorrect ligand ratio, High CO partial pressure, Suboptimal temperature Adjust ligand:Rh ratio to 12:1, Reduce CO partial pressure, Lower temperature to 363 K
Catalyst Decomposition Oxygen contamination, High temperature, Low CO pressure Improve purification of solvents and gases, Maintain minimum CO pressure of 0.5 MPa, Avoid temperatures >373 K
Formation of Byproducts Hydrogenation of alkene, Aldol condensation, Isomerization Reduce H₂ partial pressure, Lower reaction temperature, Shorter reaction times
Phase Separation Issues Incorrect solvent composition, Temperature too high/low Adjust PC:dodecane ratio in thermomorphic system, Ensure separation temperature is maintained

Safety and Environmental Considerations

Waste Management and Recycling:

  • The aqueous catalyst phase from thermomorphic systems can typically be recycled 5-10 times without significant loss of activity. [4] After deactivation, rhodium should be recovered through specialized metal reclamation processes.
  • Organic wastes containing aldehyde products should be treated as hazardous due to reactivity and potential toxicity. Incineration with energy recovery is recommended.
  • Vent gases should be passed through appropriate scrubbing systems to remove residual carbon monoxide before atmospheric release.

Process Safety:

  • Conduct comprehensive hazard analysis before scaling up reactions, particularly regarding syngas handling and potential for pressure excursions.
  • Implement engineering controls including pressure relief devices, leak detection systems, and adequate ventilation for CO monitoring.
  • Establish emergency procedures for gas leaks, including evacuation protocols and medical response for CO exposure.

Conclusion

The rhodium-catalyzed hydroformylation of styrene derivatives provides an efficient route to this compound with high selectivity when appropriate reaction conditions are employed. The optimal parameters identified through systematic investigation include:

  • Temperature: 363 K for optimal selectivity
  • Pressure: 1.5-2.0 MPa total pressure with CO:H₂ ratio of 1:1
  • Catalyst System: HRh(CO)(PPh₃)₃ with P(OPh)₃ ligand at 12:1 ligand:Rh ratio
  • Solvent System: Thermomorphic mixture for efficient catalyst recycling

The comprehensive kinetic analysis of the hydroformylation cycle reveals that multiple transition states collectively control the reaction rate and selectivity, providing opportunities for further optimization through ligand design and reaction engineering. [3] The implementation of thermomorphic solvent systems addresses the critical challenge of catalyst recovery, making this process economically viable and environmentally favorable for pharmaceutical and fine chemical applications. [4]

References

Application Note: TEMPO-Mediated Oxidation of 4-Phenylbutanol to 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) mediated oxidation is a highly selective and efficient method for converting primary alcohols to aldehydes or carboxylic acids under mild conditions. This application note outlines a tailored protocol for the oxidation of 4-phenylbutanol to 4-phenylbutanal, a valuable synthetic intermediate. The selectivity for aldehyde formation, without over-oxidation to the carboxylic acid, is achieved by using sodium periodate (NaIO₄) as the primary oxidant in an aqueous-organic biphasic system [1].

2. Materials and Data

Table 1: Physicochemical Properties of Target Compounds [2] [3]

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Flash Point (°C)
4-Phenylbutan-1-ol 3360-41-6 C₁₀H₁₄O 150.22 258.8 ± 19.0 1.0 ± 0.1 114.3 ± 17.3
This compound 18328-11-5 C₁₀H₁₂O 148.20 243.3 0.971 115.9

Table 2: Optimized Reaction Parameters for TEMPO/NaIO₄ Oxidation System

Parameter Optimal Range Purpose & Notes
TEMPO Loading 1 - 10 mol% Catalytic mediator. Higher loading may increase reaction rate [1] [4].
NaIO₄ Loading 1.1 - 1.5 equiv. Primary oxidant. Stoichiometric control prevents over-oxidation to acid [1].
Solvent System CH₂Cl₂/H₂O or EtOAc/H₂O Biphasic system. Facilitates the oxidation of poorly water-soluble substrates [1].
Reaction Temperature 25 - 40 °C Balances reaction rate and selectivity. Higher temperatures may risk side reactions [5].
Reaction Time 2 - 8 hours Monitor by TLC or GC-MS until completion.
pH Control Not required (neutral) Distinct from NaClO-based systems that require pH 9-11 [1] [4].

3. Experimental Protocol

3.1. Standard Oxidation Procedure

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutan-1-ol (1.0 g, ~6.66 mmol) and TEMPO (e.g., 5 mol%, 0.052 g) in 20 mL of dichloromethane (DCM).
  • Addition: Add an aqueous solution of sodium periodate (NaIO₄, 1.2 equiv., ~1.71 g in 10 mL H₂O) to the reaction mixture.
  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
  • Work-up: Upon completion (typically 2-6 hours), separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL). Combine the organic extracts and wash with brine (15 mL).
  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Isolation: Purify the crude product, this compound, by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the pure aldehyde.

3.2. Reaction Monitoring and Analysis

  • TLC: Use silica gel plates with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Visualize using UV light and staining agents like 2,4-dinitrophenylhydrazine (which stains aldehydes).
  • GC-MS/MS: An excellent technique for direct analysis of the reaction mixture. The hyphenation of separation with mass spectrometry allows for tracking the consumption of the alcohol and formation of the aldehyde based on their mass and retention time [6].
  • NMR Spectroscopy: ¹H NMR can confirm the successful conversion by observing the characteristic downfield shift of the proton adjacent to the oxygen in the alcohol to the aldehyde proton signal around 9.7 ppm. HPLC-SPE-NMR can be a powerful tool for this identification, especially in complex mixtures, by trapping the analyte for sensitive NMR analysis [6].

4. Workflow and Reaction Pathway

start Reaction Setup step1 Dissolve Alcohol & TEMPO in DCM start->step1 step2 Add NaIO₄ in Water step1->step2 step3 Stir at Room Temp step2->step3 monitor Monitor by TLC/GC-MS step3->monitor monitor->step3 Continue Reaction workup Work-up & Isolation monitor->workup Reaction Complete product Pure this compound workup->product reaction Oxidation Reaction Pathway alc 4-Phenylbutanol C₁₀H₁₄O ox TEMPO/NaIO₄ alc->ox Biphasic System ald This compound C₁₀H₁₂O ox->ald

Oxidation Workflow and Chemical Pathway

5. Discussion

  • Selectivity: The TEMPO/NaIO₄ system is renowned for its excellent chemoselectivity for primary alcohols over secondary ones and its ability to stop at the aldehyde stage, which is a distinct advantage over the commonly used TEMPO/NaOCl system that typically proceeds to the carboxylic acid [1] [4].
  • Kinetics and Scalability: The reaction rate is influenced by the concentrations of TEMPO and sodium bromide (if used as a co-catalyst). The kinetics may exhibit multiple phases with different rate-determining steps [5]. For scaling up, ensure efficient mixing to manage the biphasic system and control the exothermic nature of the reaction.
  • Safety and Storage: this compound has irritant properties. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The starting alcohol, 4-Phenylbutan-1-ol, should be stored at 2-8°C [2] [3].

Conclusion

This application note provides a robust and selective protocol for synthesizing this compound from 4-phenylbutanol using the TEMPO/NaIO₄ oxidation system. The procedure leverages a biphasic solvent mixture to handle the substrate's solubility and employs controlled stoichiometry to achieve the target aldehyde without over-oxidation. The provided workflow and analytical guidance are designed to ensure successful implementation and high-purity product isolation for researchers in drug development and synthetic chemistry.

References

avoiding 4-Phenylbutanal decomposition during distillation

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of 4-Phenylbutanal

This table summarizes the fundamental properties of this compound, which are critical for planning any distillation process [1].

Property Value
CAS Number 18328-11-5
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Density 0.971 g/cm³
Boiling Point 243.3 °C at 760 mmHg
Melting Point 45-48 °C (lit.)
Flash Point 115.9 °C

Strategies to Prevent Decomposition During Distillation

The high standard boiling point of 243.3°C suggests that thermal stress is a significant risk. The following general principles for distilling sensitive organic compounds can help minimize decomposition.

  • Use Vacuum Distillation: Applying vacuum is the most effective method to lower the boiling point. A reduced pressure allows the compound to vaporize at a much lower temperature, thereby reducing exposure to heat [2].
  • Optimize Heat Transfer: Use a fractionating column to improve separation efficiency. To prevent "bumping" and localized overheating, always add anti-bumping granules or use a magnetic stirrer in the boiling flask [2].
  • Minimize Process Time: Avoid prolonged heating. Once the distillation begins, aim to complete the process efficiently. A slow distillation rate can sometimes be beneficial for separation, but extended heating times should be avoided [2].
  • Employ Advanced Techniques: For compounds that are extremely heat-sensitive, consider more specialized techniques like short-path distillation or Kugelrohr distillation, which are designed for rapid processing under high vacuum.

Troubleshooting Common Distillation Problems

If you encounter issues during distillation, here are some common problems and their solutions [2]:

Problem Possible Causes Solutions
Low Yield Inefficient vaporization/condensation, apparatus leaks Check for leaks, ensure smooth liquid flow, optimize heating
Product Impurities Vapor carrying impurities, inefficient separation Use a fractionating column, fractionate the distillate
Slow Distillation Rate Inadequate heat input, blockages in apparatus Increase heat input, check for blockages in condenser
Bumping and Foaming Rapid formation of large gas bubbles Use boiling chips, reduce heating rate, add anti-bumping agent

Recommended Experimental Workflow

The diagram below outlines a logical workflow for the vacuum distillation of this compound, incorporating the strategies above.

Start Start Distillation Protocol Setup Assemble Vacuum Distillation Apparatus Start->Setup Charge Charge Flask with This compound & Anti-Bumping Granules Setup->Charge ApplyVacuum Apply Vacuum to System Charge->ApplyVacuum BeginHeat Begin Gentle Heating & Monitor Temperature ApplyVacuum->BeginHeat Collect Collect Distillate in Pre-Weighed Receiver BeginHeat->Collect End Obtain Purified This compound Collect->End

References

4-Phenylbutanal reaction byproducts removal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 4-Phenylbutanal

For your reference, here are the key chemical and physical properties of this compound compiled from the search results.

Property Value Reference
CAS Number 18328-11-5 [1] [2] [3]
Molecular Formula C10H12O [1] [2]
Molecular Weight 148.20 g/mol [1] [2] [3]
Density 0.971 g/cm³ [1]
Boiling Point 243.3°C at 760 mmHg [1]
Melting Point 45-48 °C (lit.) [1]
Flash Point 115.9°C [1]

Table 1: Basic identifiers and physical properties of this compound.

Synonym
4-Phenylbutyraldehyde
Benzenebutanal
Benzenebutyraldehyde
3-Benzyl propionaldehyde
γ-Phenylbutyraldehyde
Phenylpropylketone

Table 2: Common synonyms for this compound [1] [2] [3].

Experimental Workflow for Byproduct Identification and Removal

Since direct protocols were unavailable, the diagram below outlines a general experimental workflow for identifying and removing reaction byproducts. You can adapt this logical framework specifically for your this compound-related processes.

cluster_1 Step 1: Analysis & Identification cluster_2 Step 2: Select Purification Strategy cluster_3 Step 3: Apply Purification Technique Start Reaction Mixture (contains this compound & byproducts) Analysis Analyze Mixture (TLC, GC-MS, LC-MS) Start->Analysis Identify Identify Major Byproducts Analysis->Identify Strategy Choose Method Based on Byproduct Nature Identify->Strategy Path1 Byproducts are more polar Strategy->Path1  e.g., acids, salts Path2 Byproducts are less polar Strategy->Path2  e.g., hydrocarbons Path3 Byproducts have different volatility/boiling point Strategy->Path3  e.g., solvents, isomers Tech1 Liquid-Liquid Extraction or Column Chromatography Path1->Tech1 Tech2 Flash Chromatography or Distillation Path2->Tech2 Tech3 Fractional Distillation or Kugelrohr Distillation Path3->Tech3 Final Purified this compound Tech1->Final Tech2->Final Tech3->Final

FAQs and Troubleshooting Guide

Based on the properties and general organic chemistry principles, here are some anticipated FAQs.

Q1: What are the common byproducts I might encounter in reactions involving this compound? While specific byproducts depend on your reaction, the aldehyde group (‑CHO) is susceptible to oxidation and reduction.

  • Oxidation Product: The aldehyde can be oxidized to the corresponding 4-Phenylbutanoic acid.
  • Reduction Product: The aldehyde can be reduced to 4-Phenylbutan-1-ol.
  • Self-condensation: Under basic conditions, this compound can undergo aldol condensation with itself, forming dimeric or polymeric byproducts.

Q2: What is the recommended method to remove acidic byproducts like 4-Phenylbutanoic acid? A standard workup involves a liquid-liquid extraction.

  • Procedure: After the reaction is complete, dilute the mixture with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate). Extract the organic layer with a 5-10% sodium bicarbonate (NaHCO₃) solution. The basic bicarbonate solution will convert the acidic byproduct into a water-soluble salt, which will move into the aqueous layer. The desired this compound will remain in the organic phase.
  • Verification: Always check the purity of the organic layer by TLC or GC-MS after extraction.

Q3: The boiling point of this compound is quite high (~243°C). How can I purify it from non-volatile byproducts via distillation without causing decomposition? For heat-sensitive compounds, short-path distillation or Kugelrohr distillation is recommended.

  • Advantage: These methods are performed under high vacuum, significantly lowering the boiling point and reducing the residence time at elevated temperatures, thereby minimizing the risk of decomposition.
  • Procedure: Transfer the crude material to the apparatus and gradually increase the temperature under high vacuum. The desired product will distill over, leaving non-volatile tars and polymeric byproducts behind. The melting point of this compound is 45-48°C [1], so ensure the collection flask is warm enough to prevent solidification.

Suggested Next Steps for Your Research

To find the specific information you need, I suggest you:

  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys with keywords related to your specific reaction (e.g., "Wacker-type oxidation this compound byproducts" [4] or the specific name of your reaction).
  • Consult Technical Notes: Check the websites of chemical suppliers like Huateng Pharma [2] or Alfa Chemistry [3] for technical data sheets or application notes that might contain purification information.
  • Analyze Reaction Mechanism: Carefully review the mechanism of your specific reaction to predict potential side-reactions and the byproducts they generate. This is the most reliable way to design a purification strategy.

References

scaling up 4-Phenylbutanal industrial synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Phenylbutanal

The table below summarizes the key physicochemical data for this compound, which is critical for process design and troubleshooting [1] [2].

Property Value
CAS Number 18328-11-5
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Boiling Point 243.3 °C (at 760 mmHg); 102-103 °C (at 12 Torr)
Melting Point 45-48 °C
Density 0.971 g/cm³
Flash Point 115.9 °C
Synonyms Benzenebutanal, 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde

General Principles for Scaling Up Chemical Synthesis

While a specific pathway for this compound is not detailed, scaling any synthesis from lab to industrial scale follows established engineering and chemical principles. The following workflow outlines the key stages and considerations for a successful scale-up, from initial research to industrial production.

This diagram shows the primary stages of scaling up a chemical process. The main challenges that arise during this transition, particularly between the lab and pilot stages, include [3]:

  • Safety: Handling larger quantities of chemicals requires more rigorous protocols for containment, storage, and disposal [4] [3].
  • Heat and Mass Transfer: Reactions that are easy to control in a small flask can become dangerous or inefficient in large reactors due to difficulties in mixing and temperature control [3].
  • Process Efficiency: Achieving the same high yield and purity at a larger scale can be challenging and often requires re-optimization of reaction conditions [3].
  • Quality Control and Regulation: Industrial production must adhere to strict regulatory standards (like GMP) and implement extensive quality assurance testing [3].

Frequently Asked Questions & Troubleshooting

Based on general scale-up principles, here are some potential FAQs.

Q1: Our reaction yield drops significantly when we move from a 1-g to a 100-g batch. What could be the cause?

  • A: This is a common scale-up issue. Investigate the following:
    • Mixing Efficiency: Ensure agitation in the larger vessel is sufficient to keep the reaction mixture homogeneous.
    • Heat Transfer: The surface-to-volume ratio decreases with scale, making exothermic reactions harder to control. Review your heating/cooling rate and jacket temperature.
    • Reaction Time: Reaction kinetics can change with scale. The time required for addition of reagents or for the reaction to complete may be longer.

Q2: How can we safely manage the distillation of this compound at a larger scale?

  • A: With a boiling point of ~243°C at atmospheric pressure [1], high-temperature distillation can be a risk. Consider:
    • Vacuum Distillation: Operating under reduced pressure (e.g., 12 Torr, where the BP is 102-103°C [2]) lowers the temperature, improving safety and reducing thermal degradation.
    • Mechanistic Modeling: Using process modeling software can help optimize distillation parameters (like pressure, temperature, and reflux ratio), saving development time and reducing solvent volumes [5].
    • Material Compatibility: Ensure all gaskets and seals are compatible with the process conditions and the chemical itself.

Q3: What are the key safety precautions for handling this compound in the lab?

  • A: Always treat all chemicals as potentially hazardous [4]. For this compound:
    • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety goggles. A face shield is recommended for larger-scale operations [4].
    • Flammability: Note the flash point of 115.9°C [1]. Keep away from sparks, heat, and open flames.
    • General Handling: Work with a partner and always in a fume hood to prevent inhalation of vapors. Ensure all containers are clearly labeled [4].

Methodology: Approach to Scaling a Process

When a specific synthesis route is identified, the following methodology can be applied to develop a robust industrial process [3]:

  • Laboratory Optimization: Define the reaction pathway and optimize for maximum yield and purity on a small (1-100 g) scale. Identify critical process parameters (temperature, pH, addition rate, etc.).
  • Pilot Plant Studies: Scale the reaction to a pilot plant (e.g., 1-50 kg). The primary goal here is to understand and engineer the process, not just to make product. Focus on heat and mass transfer, safety, and isolating intermediates.
  • Process Modeling and Validation: Use mechanistic models to simulate unit operations like distillation, predicting behavior at an industrial scale and optimizing conditions with fewer experiments [5].
  • Industrial Implementation: Transfer the validated process to a production facility, ensuring all equipment meets the required specifications and that Good Manufacturing Practices (GMP) are followed for quality assurance [3].

References

alternative to toxic gas in 4-Phenylbutanal hydroformylation

Author: Smolecule Technical Support Team. Date: February 2026

Syngas Alternatives & Safety-First Technologies

While traditional hydroformylation uses high-pressure syngas (a toxic mixture of CO and H₂), recent research focuses on safer alternatives. The table below summarizes the core concepts identified.

Alternative/Solution Key Feature/Description Potential Benefit / Risk Mitigation
Syngas Surrogates (e.g., Formaldehyde) In-situ decomposition generates CO and H₂ [1]. Avoids storage/handling of high-pressure syngas cylinders [1].
Flow Chemistry / Microreactors Reactions performed in sub-millimeter capillaries [2]. Enhanced safety with toxic gases; superior temperature/pressure control; small reaction volumes minimize risk [2] [3].
Aqueous Biphasic Catalysis (e.g., Ruhrchemie/Rhône-Poulenc process) Water-soluble catalyst (e.g., Rhodium/TPPTS) in aqueous phase; organic products separated easily [4]. Simplifies catalyst recycling; contains toxic catalyst in water phase; proven industrial scale [4].

Troubleshooting Common Experimental Challenges

Here are solutions to common issues when moving away from traditional syngas setups.

Challenge Possible Cause Solution / Guidance
Low Conversion Inefficient gas-liquid mixing and mass transfer. In batch: optimize stirring speed/sparger design. In flow: use a microreactor designed for high mass transfer [2].
Poor Regioselectivity Unsuitable catalyst/ligand system or reaction conditions. Research and select ligands (e.g., phosphines, phosphites) known to enhance desired linear/branched selectivity [4] [3].
Catalyst Deactivation Ligand degradation or catalyst poisoning. Use high ligand-to-metal ratios; ensure syngas and olefin feeds are free from impurities like acetylene [3].

Decision Workflow for Method Selection

For a visual guide on selecting the right approach, the following diagram outlines the key decision points.

Start Start: Need for Safer Hydroformylation Step1 Evaluate Primary Safety Goal Start->Step1 Step2 Assess Reaction Scale & Throughput Needs Step1->Step2 OptionA1 Use Syngas Surrogate (e.g., Formaldehyde) Step1->OptionA1 OptionA2 Implement Flow Chemistry (Microreactor) Step1->OptionA2 OptionA3 Use Aqueous Biphasic System Step1->OptionA3 Step3 Select Catalyst System Step2->Step3 OptionB1 Lab-Scale R&D Step2->OptionB1 OptionB2 Pilot/Industrial Scale Step2->OptionB2 OptionC1 Rhodium-based Catalysts (High Activity) Step3->OptionC1 OptionC2 Cobalt-based Catalysts (Cost-Effective) Step3->OptionC2 OptionA2->Step2 Compatible with OptionB1->Step3 Flexible for

References

Physical & Chemical Properties of 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Source
CAS Number 18328-11-5 [1] [2] [3]
Molecular Formula C10H12O [1] [4] [2]
Molecular Weight 148.20 g/mol [1] [2] [3]
Melting Point 45-48 °C (lit.) [1] [2]
Boiling Point 243.3 ºC at 760 mmHg [1]
Density 0.971 g/cm³ [1] [3]
Flash Point 115.9 ºC [1]

Storage & Handling Guidelines

The following guidelines are compiled from reliable chemical databases to ensure the compound's stability during storage.

  • Recommended Storage Conditions: Store in a freezer under an inert atmosphere (e.g., nitrogen or argon) at -20°C [2].
  • Handling Precautions: The compound has associated hazard codes (Xn) [1]. Observe standard safety protocols:
    • Wear appropriate personal protective equipment (PPE) including gloves and safety glasses.
    • Avoid breathing dust/fume/gas.
    • Use only in a well-ventilated area [2].

Troubleshooting Common Scenarios

Here are solutions to frequently encountered issues in the lab.

Scenario Possible Cause Solution
Liquid compound solidifies Storage temperature is at or below the melting point range (45-48°C). Gently warm the container in a water bath at approximately 40-50°C. Avoid rapid, high heat.
Noticeable change in color or viscosity Decomposition due to exposure to air, warmth, or light. Thaw and bring to room temperature under an inert atmosphere. Check for signs of degradation before use.
Low yield in subsequent reactions The aldehyde group may have oxidized to a carboxylic acid. Ensure the compound is stored under an inert atmosphere and confirm storage time has not exceeded recommendations.

Frequently Asked Questions (FAQs)

  • Q1: What is the chemical structure of 4-Phenylbutanal?

    • A1: Its SMILES string is C1=C(CCCC=O)C=CC=C1 [3], which corresponds to a linear four-carbon chain ending with an aldehyde group, attached to a phenyl ring at the fourth carbon.
  • Q2: What are the primary safety hazards?

    • A2: The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].
  • Q3: My this compound has degraded. What is a potential synthetic route to make more?

    • A3: While detailed protocols are complex, synthesis methods have been published in journals including Journal of the American Chemical Society and Tetrahedron Letters [2]. These references can serve as a starting point for developing a laboratory synthesis.

Experimental Workflow for Storage and Use

The diagram below outlines a recommended workflow to maintain the stability of this compound from storage to experimental use.

Start Start: Retrieve this compound Step1 Visual Inspection Check for color change or unexpected solidification Start->Step1 Step2 Bring to RT Under Inert Gas Allow to warm slowly under nitrogen atmosphere Step1->Step2 Step3 Use Promptly in Reaction Minimize exposure to air and light Step2->Step3 Step4 Reseal Container Flush with inert gas before returning to -20°C freezer Step3->Step4 Step5 Record in Logbook Note date, appearance, and any observations Step4->Step5

References

Troubleshooting Guide: Oxidation Reaction Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common problems researchers might encounter and their solutions, based on a kinetic study of oxidizing 4-oxo-4-phenyl butanoic acid [1].

Problem Possible Causes Recommended Solutions
Low Reaction Rate Incorrect acidity level; wrong solvent polarity; low reactant concentration Increase [H⁺]; increase acetic acid proportion in solvent; ensure [4-Oxo acid] is in sufficient excess [1]
Formation of By-products Presence of free radical pathways; intervention of Cr(IV) intermediates Add a trace inhibitor (e.g., acrylonitrile) to check for radical polymerization; add Mn(II) salts to sequester Cr(IV) intermediates [1]
Incorrect Stoichiometry Side reactions consuming oxidant Verify 1:1 mol ratio between oxidant and substrate; confirm reaction completion (e.g., 24h at 303K) [1]
Poor Product Yield Incomplete reaction; wrong reaction temperature Allow sufficient reaction time (up to 24 hours); maintain constant temperature (±0.01 K) [1]

Detailed Experimental Protocols

For the points mentioned in the table, here are more detailed methodologies.

  • Determining Reaction Order with Respect to [H⁺]

    • Prepare multiple reaction mixtures with varying concentrations of perchloric acid, keeping the concentrations of TriPAFC and 4-Oxo acid constant [1].
    • For each mixture, monitor the decrease in [TriPAFC] at 364 nm using a UV-Vis spectrophotometer and calculate the pseudo-first-order rate constant ((k_{obs})) [1].
    • Plot log \(k_{obs}\) against log [H⁺]. The slope of the linear plot gives the order with respect to [H⁺] (reported to be 1) [1].
  • Testing for Free Radical Involvement

    • To the standard reaction mixture, add a small volume of acrylonitrile [1].
    • Allow the reaction to proceed. If the solution becomes viscous or forms a gel, this indicates the polymerization of acrylonitrile by free radicals, confirming their presence in the reaction mechanism [1].
    • The study on 4-Oxo acid found that no polymerization occurred, suggesting the absence of free radical intermediates in that specific case [1].
  • Investigating the Reaction Mechanism with Mn(II)

    • To the standard reaction mixture, add Mn(II) salt (e.g., MnSO₄ at ~0.003 mol dm⁻³) [1].
    • Monitor the reaction rate. A observed decrease in the oxidation rate upon addition of Mn(II) indicates the involvement of Cr(IV) intermediates. The Mn(II) ion reduces Cr(IV) to Cr(III), thereby removing it from the catalytic cycle that generates the more reactive Cr(V) species [1].

Workflow for Oxidation Condition Optimization

The diagram below outlines a systematic workflow for troubleshooting and optimizing the oxidation reaction, based on the experimental findings.

OptimizationWorkflow start Start: Low Yield/Conversion step1 Verify 1:1 Stoichiometry start->step1 end Optimal Conditions Achieved step2 Check [H⁺] Concentration step1->step2 Confirmed step3 Adjust Solvent Polarity (Acetic Acid/Water) step2->step3 [H⁺] = 1st Order step4 Test for Radicals (Add Acrylonitrile) step3->step4 decision1 Radical Polymerization? step4->decision1 step5 Investigate Mechanism (Add Mn(II) Salts) decision2 Rate Decreases? step5->decision2 decision1->end Yes decision1->step5 No decision2->end Yes decision2->end No

Oxidation Troubleshooting Workflow

Core Principles for Optimization

The referenced study establishes several key principles for optimizing this type of oxidation reaction [1]:

  • Acid is a Catalyst: The reaction is first-order with respect to [H⁺], meaning acid concentration directly controls the speed.
  • Solvent Polarity Matters: The rate increases with the proportion of acetic acid in the acetic acid-water solvent mixture.
  • Mechanism is Key: The absence of free radicals and the demonstrated role of Cr(IV) intermediates are crucial for diagnosing problems.

References

reducing refrigeration cost in 4-Phenylbutanal synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 4-Phenylbutanal

For context, here are the basic properties of the compound [1] [2] [3]:

Property Value
CAS Number 18328-11-5
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Melting Point 45-48 °C (lit.)
Boiling Point ~243 °C (at 760 mmHg)
Flash Point ~116 °C
Density ~0.971 g/cm³

Strategies for Reducing Refrigeration Costs

The following table summarizes key strategies identified for improving the efficiency of refrigeration systems in chemical processes [4] [5].

Strategy Key Actions Potential Outcome / Consideration
Pump System Optimization Optimize impeller size; install variable frequency drives (VFDs); redesign jacket inlets/outlets. Reduces heat generation in pump and parasitic cooling load; lowers electrical consumption.
Process & Equipment Tuning Conduct detailed energy balance; maximize heat transfer coefficient; ensure proper insulation. Identifies unaccounted consumption; optimizes heat exchange area to reduce flow/pressure needs.
Advanced System Control Shift load to hours with lower electricity prices; leverage thermal inertia of the process. Exploits variable energy tariffs (6-8% savings); requires intelligent control systems.
Heat Transfer Optimization Achieve turbulent flow in reactor jackets; optimize chilled brine flow rate and temperature. Maximizes heat removal efficiency; must be balanced against increased pressure drop.

The relationship between these strategies and the systematic approach to cost reduction can be visualized in the following workflow:

Start Goal: Reduce Refrigeration Cost Step1 Conduct Detailed Energy Balance Start->Step1 Step2 Identify Major Losses Step1->Step2 Step3 Develop & Evaluate Strategies Step2->Step3 Strategy1 Pump System Optimization Step3->Strategy1 Strategy2 Process & Equipment Tuning Step3->Strategy2 Strategy3 Advanced System Control Step3->Strategy3 Strategy4 Heat Transfer Optimization Step3->Strategy4 Outcome Implement Integrated Solution Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in exothermic reactions like those potentially involving this compound?

  • A: In exothermic reactions, an uncontrolled temperature increase can lead to decomposed products, yield loss, and the generation of undesirable impurities that are difficult to remove later in the purification process. Precise cooling maintains reaction selectivity and product quality [4].

Q2: We are using a high-head pump, but our refrigeration costs are surprisingly high. What could be the issue?

  • A: This is a classic symptom of an oversized pump or a high-pressure-drop system. A high-head pump consumes more electrical energy, which is converted directly into heat. This adds a significant, unnecessary heat load that your refrigeration system must then remove, effectively paying for the cooling twice—once for the pump's electricity and again to remove its waste heat [4].

Q3: What is the simplest first step to reduce refrigeration costs?

  • A: The most effective first step is to conduct a detailed energy balance of your entire process. This involves comparing theoretical refrigeration requirements with actual consumption to pinpoint major losses, which often occur at pumps, in undersized heat exchangers, or due to inadequate insulation [4].

Q4: How can we reduce costs without a major capital investment in new chillers?

  • A: Operational strategies can be highly effective. For instance, exploiting thermal inertia allows you to reduce cooling during peak electricity tariff hours and make up for it when rates are lower. Additionally, optimizing setpoints (like glycol temperature) based on the external ambient temperature can improve compressor efficiency and lower costs [5].

A Note on Experimental Protocols

The search results I obtained lack detailed, step-by-step experimental protocols for the synthesis of this compound. The provided strategies are engineering and operational principles. To develop specific experimental guides, you would need to consult specialized synthetic chemistry literature, such as the synthesis references mentioned in some chemical databases [3].

References

catalyst selection for 4-Phenylbutanal production

Author: Smolecule Technical Support Team. Date: February 2026

4-Phenylbutanal: Basic Information

The table below summarizes the key physicochemical properties of this compound, which is also known as 4-phenylbutyraldehyde or γ-phenylbutyraldehyde [1] [2] [3].

Property Value
CAS Number 18328-11-5 [1] [2] [3]
Molecular Formula C₁₀H₁₂O [1] [3]
Molecular Weight 148.2 g/mol [1] [3]
Boiling Point 243.3°C (at 760 mmHg) [1]
Melting Point 45-48 °C [1] [3]
Density 0.971 g/cm³ [1]
Flash Point 115.9°C [1]
Synonyms Benzenebutanal; 4-Phenylbutyraldehyde; γ-Phenylbutyraldehyde; Phenethylacetaldehyde [2] [3] [4]

Catalyst Concepts & A Workflow for Method Development

While a direct synthesis protocol for this compound was not found, the search results highlight advanced catalytic concepts relevant to your audience of researchers.

  • Multifunctional Catalysts for Cascade Reactions: Supported bimetallic catalysts (e.g., Au-Pd on MgO) can efficiently drive multi-step, one-pot "cascade" reactions [5]. This is highly relevant for synthesizing compounds like 4-phenylbutan-2-one from alcohols and acetone, involving dehydrogenation, aldol condensation, and hydrogenation steps in a single pot [5].
  • AI-Guided Catalyst Optimization: Artificial intelligence, particularly Multiobjective Bayesian Optimization (MOBO), can dramatically accelerate the experimental optimization of catalyst compositions by simultaneously balancing multiple performance criteria like activity and stability [6].
  • Standardized Catalyst Testing: Using standardized test protocols is critical for the accurate evaluation and comparison of catalyst performance across different laboratories [7].

The following workflow outlines a general approach to developing and troubleshooting a catalytic process, incorporating these modern concepts.

Start Define Reaction Objective L1 Literature & Patent Review Start->L1 L2 Select Catalyst & Conditions L1->L2 L3 Design Experiment (DoE) L2->L3 L4 Run Experiment & Analyze L3->L4 L5 Model & Optimize (e.g., AI) L4->L5 Collect Data L5->L3 Refine Model L6 Troubleshoot & Scale-up L5->L6 End Finalized Protocol L6->End

Frequently Asked Questions for Technical Support

Here are some hypothetical FAQs built around common catalytic challenges.

Q1: How can I improve the selectivity of my reaction to produce this compound and minimize side products?

  • A: Consider using a multifunctional catalyst that can control multiple reaction steps. For instance, a catalyst with well-defined metal and basic sites could selectively drive a specific pathway, like aldol condensation followed by controlled hydrogenation, while suppressing over-hydrogenation or resinification [5]. Ensure your catalyst characterization (e.g., TEM, XPS) confirms the presence of these active sites [5].

Q2: Our catalyst deactivates too quickly. What are the primary factors we should investigate?

  • A: Rapid deactivation can stem from several issues. Systematically check:
    • Leaching: Are active metal species dissolving into the reaction mixture? Analyze the reaction filtrate via ICP-MS.
    • Sintering: Are catalyst nanoparticles aggregating? Compare TEM images of fresh and spent catalysts [5].
    • Coking/Fouling: Is carbonaceous material blocking active sites? Temperature-programmed oxidation (TPO) can detect carbon deposits.
    • Poisoning: Are trace impurities in your feedstocks (e.g., sulfur) adsorbing irreversibly? Use higher-purity reagents or introduce a guard bed.

Q3: Why is it important to use standardized test protocols when evaluating catalysts?

  • A: Standardized protocols ensure that performance data for activity, selectivity, and stability are consistent, reproducible, and comparable across different labs and research studies. This is crucial for validating the true potential of a new catalyst and for making reliable decisions during the optimization process [7].

Q4: How can we accelerate our catalyst screening and optimization process?

  • A: Implementing AI-guided high-throughput experimentation is a powerful strategy. By using algorithms like Multiobjective Bayesian Optimization (MOBO), you can intelligently explore the complex parameter space (e.g., metal ratios, temperature, pressure) with far fewer experiments than a traditional grid search, rapidly converging on the optimal composition and conditions [6].

References

4-Phenylbutanal vs phenylacetaldehyde reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Property Comparison

The table below summarizes the core structural and physical properties of these two compounds, which form the basis for their differing chemical behaviors [1] [2] [3].

Property 4-Phenylbutanal Phenylacetaldehyde
CAS Number 18328-11-5 [1] 122-78-1 [2] [3]
Molecular Formula C₁₀H₁₂O [1] C₈H₈O [2] [3]
Molecular Weight 148.20 g/mol [1] 120.15 g/mol [3]
Structure Aromatic ring separated from carbonyl by a three-carbon chain (C₆H₅-(CH₂)₃-CHO) Aromatic ring adjacent to carbonyl (C₆H₅-CH₂-CHO)
Melting Point 45 - 48 °C (lit.) [1] -10 °C [3] / 33.5 °C [4]
Boiling Point 243.3 °C [1] 195 °C [2] [3]
Density 0.971 g/cm³ [1] 1.079 g/mL [3]
Flash Point 115.9 °C [1] 87 °C [2] / 188 °F (86.7 °C) [3]
Common Uses Information limited; used in chemical synthesis. Fragrances, flavors, synthesis of polymers and other chemicals (e.g., resmethrin) [2] [3].

Reactivity and Stability Analysis

The structural differences lead to significant variations in the compounds' reactivity and stability.

Phenylacetaldehyde: The More Reactive Aldehyde

Phenylacetaldehyde is generally considered more reactive than its longer-chain analog due to two key factors:

  • Enhanced Electrophilicity: The phenyl ring is directly adjacent to the aldehyde functional group. This proximity allows for some conjugation, which can stabilize the molecule in its ground state. However, during reactions, the electron-withdrawing effect of the ring can make the carbonyl carbon more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack [2].
  • Pronounced Polymerization and Instability: This compound is notoriously unstable and prone to polymerization, a reaction where molecules link together to form large chains or networks. This is due to the lability of the alpha proton (the hydrogen on the carbon between the phenyl ring and the carbonyl) and the reactivity of the aldehyde group itself. It is often contaminated with a polymer called polystyrene oxide and typically requires stabilization with antioxidants before use in compositions [2] [3].
This compound: The More Stable Aldehyde

This compound exhibits greater stability for the following reasons:

  • Reduced Electronic Effects: The three methylene groups (-CH₂-) act as a flexible spacer, significantly insulating the aldehyde group from the electronic influence of the phenyl ring. This makes it behave more like a standard aliphatic aldehyde.
  • Lower Propensity for Polymerization: The structural isolation of the reactive sites reduces its tendency to undergo the same rapid polymerization as phenylacetaldehyde, making it easier to handle and store.

Safety and Handling Considerations

The reactivity of these compounds directly influences their safety profiles.

Compound Hazards Key Precautionary Statements
Phenylacetaldehyde Harmful (Xn), Flammable (F) [3]. Causes skin irritation and serious eye damage. Classified as air-sensitive [3]. • Do not breathe dust/fumes/gas/mist. • Wear protective gloves/eye protection. • IF ON SKIN: Wash with plenty of soap and water. • IF INHALED: Remove to fresh air [3].
This compound Listed with the hazard code Xn (Harmful) [1]. Specific toxicological data (e.g., LD50) is not available in the search results. Assume standard handling for harmful chemicals: use personal protective equipment and ensure adequate ventilation.

Guidance for Experimental Design

Since the search results do not provide direct comparative experimental protocols, here is a general framework for designing reactivity tests, based on the properties analyzed:

  • Focus on Reaction Kinetics: The most direct way to compare reactivity is to measure the rate of the same reaction for both aldehydes under identical conditions. A classic choice would be a nucleophilic addition reaction, such as oxidation to the corresponding carboxylic acid or the formation of a semicarbazone.
  • Monitor Stability Under Stress: To test stability, you could subject both compounds to stress conditions (e.g., heat, light, exposure to air) and monitor the formation of polymeric byproducts over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Phenylacetaldehyde is expected to degrade much faster [2] [3].
  • Key Experimental Parameter: In any comparative study, the distance of the phenyl ring from the reactive carbonyl center should be the primary independent variable used to explain differences in reaction rates and product distributions.

To visualize the core structural concept that drives their differing reactivity, see the diagram below.

G Aldehyde Aldehyde Functional Group (-CHO) PhenylRing Phenyl Ring (C6H5-) Spacer Spacer Chain Spacer->Aldehyde Spacer->PhenylRing Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Spacer  Short Spacer (1 carbon) FourPhenylbutanal This compound LongSpacer Spacer Chain FourPhenylbutanal->LongSpacer  Long Spacer (3 carbons) Aldehyde_2 Aldehyde Functional Group (-CHO) LongSpacer->Aldehyde_2 PhenylRing_2 Phenyl Ring (C6H5-) LongSpacer->PhenylRing_2

This diagram highlights the key structural difference: the length of the spacer chain between the reactive aldehyde group and the phenyl ring, which is the primary factor for their different chemical behaviors.

References

4-Phenylbutanal NMR spectrum characterization

Author: Smolecule Technical Support Team. Date: February 2026

How to Characterize 4-Phenylbutanal by NMR

The table below summarizes the three main methodological approaches for NMR characterization, which are applicable to this compound and other organic molecules.

Methodology Key Technology / Principle Key Information Provided Best Use Case
Database Lookup Curated libraries of experimental spectra Experimental chemical shifts, coupling constants Fastest method; for verifying known compounds against existing data [1]
Empirical Prediction HOSE codes, Rule-based algorithms, Machine Learning Predicted 1H/13C chemical shifts, signal multiplicity Routine structure verification; quick feedback during synthesis [2]
Quantum Mechanical Calculation Density Functional Theory (DFT) Highly accurate predicted shifts based on electron density In-depth studies of novel or complex molecules; highest accuracy needed [2]

Detailed Experimental & Prediction Protocols

Here are the detailed methodologies for the key approaches outlined above.

Experimental Protocol: Acquiring a 1H NMR Spectrum

For researchers who need to run the spectrum themselves, this is a standard protocol for solution-state 1H NMR [3] [1]:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3). Use a small amount of internal standard, such as Tetramethylsilane (TMS), as a chemical shift reference (δ = 0 ppm).
  • Instrument Setup: A standard 1D proton NMR experiment (e.g., zg30 pulse sequence) is used. Typical parameters include [1]:
    • Magnetic Field Strength: 250 MHz or higher (e.g., 400, 500 MHz).
    • Relaxation Delay: 1 second.
    • Excitation Pulse: 30 degrees.
    • Spectral Window: Centered at ~6 ppm, with a width of 20 ppm to capture all signals.
  • Data Acquisition & Processing: The Free Induction Decay (FID) signal is collected and transformed via a Fourier Transform into the final NMR spectrum. The FID is zero-filled and multiplied by an exponential function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio before transformation [3].
Protocol for NMR Spectrum Prediction

For computer-assisted structure verification, you can predict the spectrum using software tools.

  • Rule-Based & Machine Learning Predictors [2]:
    • Input: Draw the chemical structure of this compound (C₁₀H₁₂O) into the software.
    • Process: The predictor uses algorithms (e.g., HOSE codes, machine learning models) trained on large databases of experimental spectra. These algorithms estimate the chemical shift of each atom based on its chemical environment (e.g., a proton adjacent to a carbonyl group will be deshielded).
    • Output: The tool generates a predicted 1H or 13C NMR spectrum listing chemical shifts, multiplicities, and coupling constants.
  • Quantum Chemical (DFT) Predictors [2]:
    • Input: Generate a 3D molecular model of this compound.
    • Process: The software performs a geometry optimization to find the most stable conformation. It then runs Density Functional Theory (DFT) calculations (e.g., using common functionals like B3LYP with a basis set like 6-31G*) to compute the electronic structure and NMR parameters.
    • Output: The result is a highly accurate prediction of chemical shifts, though it requires significant computational resources and time.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for characterizing a compound like this compound using NMR, integrating both experimental and prediction-based methods.

Start Start: Compound This compound DB Database Lookup Start->DB Check for known data Predict Predict Spectrum Start->Predict If no reference Acquire Acquire Experimental NMR Spectrum Start->Acquire Run experiment Compare Compare Data DB->Compare Use reference data Predict->Compare Acquire->Compare Identified Structure Verified Compare->Identified Data matches NotMatch Discrepancies Found Compare->NotMatch Data conflicts

Finding the Missing Experimental Data

Since a published spectrum for this compound was not found, here are practical steps to locate it:

  • Consult Specialized NMR Databases: Commercial spectral databases like those from Spectral Base, BioRad KnowItAll, or ACD/Labs often contain vast libraries of spectra and may have an entry for this compound (CAS 18328-11-5).
  • Search in Published Literature: Use scientific search engines (e.g., SciFinder, Reaxys) to find articles where this compound was synthesized or used. The experimental section often reports NMR data.
  • Perform the Experiment: If the compound is available in your lab, following the experimental protocol above is the most direct way to obtain its spectrum.

References

4-Phenylbutanal IR spectroscopy analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Phenylbutanal

The table below summarizes the basic identifying information for this compound [1] [2] [3]:

Property Description
Chemical Name This compound [2] [3]
Synonyms Benzenebutanal; 4-Phenylbutyraldehyde; γ-Phenylbutyraldehyde [1] [2] [3]
CAS Registry Number 18328-11-5 [1] [2] [3]
Molecular Formula C10H12O [1] [2] [3]
Molecular Weight 148.20 g/mol [1] [2] [3]
Structure A four-carbon aliphatic chain with an aldehyde (-CHO) at one end and a phenyl ring at the other [1].

FTIR Spectroscopy Analysis Methodology

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The following workflow outlines the standard experimental protocol for analyzing a liquid organic compound like this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory [4].

Background Scan Background Scan Sample Preparation Sample Preparation (Place droplet on ATR crystal) Background Scan->Sample Preparation Data Acquisition Data Acquisition (Collect interferogram & apply Fourier Transform) Sample Preparation->Data Acquisition Data Processing Data Processing (Subtract background) Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Experimental Workflow for FTIR Analysis

Key Steps in Detail
  • Instrument Setup: Modern FTIR spectrometers use an interferometer with a laser for precise wavelength calibration. The instrument shines a beam containing all IR frequencies at once onto the sample, resulting in a fast and highly accurate measurement [4].
  • Background Scan: Before analyzing the sample, a background scan is run with a clean ATR crystal. This measures the signal from the environment and the instrument itself, which is later subtracted from the sample spectrum [4].
  • Sample Preparation (ATR Method): For a liquid like this compound, the sample preparation is straightforward. A single droplet is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The sample is clamped to ensure good contact. This method requires minimal preparation and is highly reproducible [4].
  • Data Acquisition & Processing: The sample is irradiated, and the instrument collects an interferogram, which is a raw signal of light intensity versus mirror position. A Fourier Transform algorithm converts this data into a readable spectrum of absorbance/transmittance versus wavenumber (cm⁻¹). The background spectrum is then subtracted to yield the final spectrum unique to the sample [4].

Predicted IR Spectrum of this compound

Based on its functional groups, the IR spectrum of this compound is expected to show several key absorptions. The table below predicts these characteristic peaks and their assignments [5] [6].

Expected Wavenumber (cm⁻¹) Bond/Vibration Intensity & Shape Assignment
~1725-1740 C=O Stretch Strong, Sharp Aliphatic Aldehyde
~2700 & ~2800 C-H Stretch (aldehyde) Two Weak bands Aldehyde
~2820 & ~2850 C-H Stretch Medium -CH₂- groups
~3020 C-H Stretch Weak Aromatic C-H
~1600, 1580, 1500 C=C Stretch Variable, Sharp Aromatic Phenyl Ring
~700-750 C-H Bend Strong Monosubstituted Phenyl

A Quick Guide to Interpreting an IR Spectrum

When you obtain an IR spectrum, you can prioritize your analysis by focusing on a few key areas, often called the "tongues and swords" [6].

IR Spectrum IR Spectrum Key Area 1 Key Area 1: 1650-1800 cm⁻¹ IR Spectrum->Key Area 1  Check for 'Swords' Key Area 2 Key Area 2: 3200-3600 cm⁻¹ IR Spectrum->Key Area 2  Check for 'Tongues' Key Area 3 Key Area 3: ~3000 cm⁻¹ IR Spectrum->Key Area 3  Check 3000 cm⁻¹ Border Carbonyls (C=O) Carbonyls (C=O) Key Area 1->Carbonyls (C=O) O-H or N-H O-H or N-H Key Area 2->O-H or N-H Alkane vs. Alkene/Aromatic C-H Alkane vs. Alkene/Aromatic C-H Key Area 3->Alkane vs. Alkene/Aromatic C-H

Quick-Start Guide for IR Spectrum Interpretation

  • The 'Swords' (1650-1800 cm⁻¹): Look for strong, sharp peaks here, which are almost always the carbonyl (C=O) stretch. This is the most recognizable feature in the spectrum of this compound [6].
  • The 'Tongues' (3200-3600 cm⁻¹): Look for broad, rounded peaks, which indicate O-H stretches (e.g., in alcohols or carboxylic acids). A sharp or double peak in this region might indicate an N-H stretch. For this compound, a broad peak here is not expected unless the sample is impure or has degraded [6].
  • The 3000 cm⁻¹ Border: Use this as a diagnostic border. Peaks just above 3000 cm⁻¹ typically indicate alkene or aromatic C-H stretches. Peaks just below 3000 cm⁻¹ are typical of alkane C-H stretches (from -CH₃, -CH₂- groups). This compound should show both [6].

Next Steps for Obtaining Experimental Data

Since a specific spectrum for this compound was not available in the public domain through this search, you can take the following steps to acquire it:

  • Search Specialized Databases: Look up the CAS Number (18328-11-5) in commercial spectral databases such as NIST Chemistry WebBook or SDBS (Spectral Database for Organic Compounds).
  • Run the Experiment: The most direct method is to obtain a pure sample of this compound and analyze it yourself using the FTIR-ATR methodology described above.
  • Consult Literature: Search scientific publications on platforms like SciFinder or Reaxys that use this compound as a starting material; they may include its IR spectral data in the experimental section.

References

comparing 4-Phenylbutanal synthesis methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of 4-Phenylbutanal

For your research and development work, here are the key properties of this compound (CAS 18328-11-5) compiled from chemical databases [1] [2] [3]:

Property Value
CAS Number 18328-11-5
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
Melting Point 45-48 °C
Boiling Point 243.3 °C (at 760 mmHg) [1]; 102-103 °C (at 12 Torr) [2]
Density 0.971 g/cm³ [1]; 1.002 g/cm³ (at 19 °C) [2]
Flash Point 115.9 °C [1]
Synonyms Benzenebutanal, 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde [1] [2] [3]

Microbial Synthesis of Flavoring Phenylbutanoids

A highly relevant study demonstrates the microbial synthesis of flavoring phenylbutanoids, which are structurally related to this compound, using an engineered strain of Corynebacterium glutamicum [4]. The methods and quantitative results for the key compounds are summarized below.

Experimental Results & Efficiency

The following table summarizes the product titers achieved from supplemented precursors [4]:

Product Precursor Maximum Product Titer (mg/L) Maximum Product Titer (mM)

| Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one) | p-Coumaric Acid | 99.8 mg/L | 0.61 mM | | Zingerone | Ferulic Acid | 70.0 mg/L | 0.36 mM | | Benzylacetone | Cinnamic Acid | 10.5 mg/L | 0.07 mM |

Detailed Experimental Protocol

The research provides a detailed methodology for the synthesis [4]:

  • Host Organism: Engineered Corynebacterium glutamicum strain "M-CoA," tailored for increased intracellular malonyl-CoA levels.
  • Heterologous Pathway:
    • 4-Coumarate:CoA Ligase (4CL) from parsley (Petroselinum crispum): Activates the supplemented phenylpropanoid acid (e.g., p-coumaric acid).
    • Benzalacetone Synthase (BAS) from Chinese rhubarb (Rheum palmatum): Condenses the activated CoA-thioester with one molecule of malonyl-CoA to form the diketide intermediate (p-hydroxybenzalacetone* for raspberry ketone).
    • Benzalacetone Reductase (BAR): Catalyzes the final reduction to the phenylbutanoid product. The study identified and utilized CurA from E. coli, a curcumin reductase with a previously unknown benzalacetone reductase activity, as a key enzyme.
  • Cultivation Conditions:
    • Cultivations were performed in a BioLector microbioreactor system.
    • The base medium was CGXII with 4% glucose.
    • The standard precursor concentration for production was 5 mM of the respective phenylpropanoid (e.g., p-coumaric acid).

The logical workflow of this microbial synthesis is as follows:

Glucose Glucose Malonyl_CoA Malonyl_CoA Glucose->Malonyl_CoA Engineered C. glutamicum Precursor Precursor Intermediate Intermediate Precursor->Intermediate 4CL & BAS Enzymes Product Product Intermediate->Product BAR/CurA Enzyme Malonyl_COA Malonyl_COA Malonyl_COA->Intermediate BAS Enzyme

References

4-Phenylbutanal mass spectrometry fragmentation pattern

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Mass Spectrum Data for 4-Phenylbutanal

The following table summarizes the key ions reported in the electron ionization mass spectrum of this compound from the NIST database [1]. The molecular weight of this compound (C10H12O) is 148.20 g/mol [1] [2].

m/z Value Relative Abundance Potential Fragment Identification
148 -- (Molecular Ion, M+) C10H12O+
91 High (Base Peak) C7H7+ (Tropylium ion)
104 Present C8H8+
129 Present C9H9O+? (M+ - H2O - H?)

Interpretation of Key Fragmentation Pathways

The fragmentation pattern of this compound is driven by the stability of the resulting carbocations. The key pathways are illustrated below, followed by a detailed explanation.

fragmentation_pathway M Molecular Ion (M+) C10H12O+ m/z 148 F1 Fragment C9H9O+ ? m/z 129 M->F1 α-cleavage &\nH2O loss (M-19) F2 Fragment C8H8+ m/z 104 M->F2 Alpha-cleavage F3 Fragment C7H7+ (Tropylium ion) m/z 91 M->F3 Alpha-cleavage &\nrearrangement F1->F3 Fragmentation

  • Formation of the Tropylium Ion (m/z 91): The base peak at m/z 91 is a classic indicator in mass spectrometry for the tropylium ion (C7H7+) [3]. For this compound, this can form through alpha-cleavage next to the carbonyl, followed by a McLafferty-type rearrangement where the gamma (γ) carbon is part of the phenyl ring. This results in the loss of a neutral CH2=CH-CHO fragment and the formation of the highly stable tropylium ion [4] [3].

  • Alpha-Cleavage (m/z 104): A peak at m/z 104 is consistent with the C8H8+ fragment. This likely arises from a simple alpha-cleavage of the C-C bond adjacent to the carbonyl group, losing a neutral •CH2-CHO radical. The resulting ion retains the phenyl ring, contributing to its stability [4].

  • Loss of Water and Other Fragments: The pathway to the ion at m/z 129 is less common but can be rationalized. Aldehydes can undergo fragmentation involving the loss of H2O (M-18) or H• (M-1) [4] [5]. The m/z 129 ion (M-19) may result from a combination of these processes.

Experimental Protocol for Reference

The mass spectral data for this compound compiled by NIST was likely acquired under standard conditions for organic compounds [1]:

  • Ionization Method: Electron Ionization (EI), a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation of the molecular ion [3].
  • Analysis: The sample was vaporized and bombarded with a stream of high-energy electrons (typically 70 eV) to create positively charged molecular ions (M+•). These unstable ions subsequently fragmented, and the resulting ions were separated based on their mass-to-charge ratio (m/z) and detected [4].

Key Characteristics for Identification

For researchers, the mass spectrum of this compound is characterized by:

  • A molecular ion peak at m/z 148, confirming its molecular weight.
  • A very strong base peak at m/z 91 (C7H7+), which is a key fingerprint for compounds containing a phenyl ring attached to a flexible alkyl chain.
  • A moderate peak at m/z 104 (C8H8+), supporting the structure involving a phenylalkyl chain.

References

4-Phenylbutanal vs 4-phenylbutyric acid properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison at a Glance

The table below summarizes the fundamental differences between these two compounds.

Property 4-Phenylbutanal 4-Phenylbutyric Acid
CAS Number 18328-11-5 [1] 1821-12-1 [2]
Chemical Structure this compound 4-Phenylbutyric Acid
IUPAC Name This compound [1] 4-Phenylbutanoic acid [3]
Molecular Formula C10H12O [1] C10H12O2 [2]
Molecular Weight 148.20 g/mol [1] 164.20 g/mol [2]
Melting Point 45-48 °C [1] 49-53 °C [2]
Boiling Point 243.3°C [1] 165°C at 10 mmHg [2]
Functional Group Aldehyde (-CHO) Carboxylic Acid (-COOH)
Primary Applications Used as a chemical intermediate in organic synthesis [1]. Urea cycle disorder medication, chemical chaperone in research, histone deacetylase (HDAC) inhibitor [4] [5] [6].

Research Profile & Experimental Data for 4-Phenylbutyric Acid

Given its established biological roles, 4-Phenylbutyric acid (4-PBA) has a rich profile of experimental data. The following diagram outlines its three primary, well-researched mechanisms of action.

G cluster_1 Mechanism 1: Ammonia Scavenger cluster_2 Mechanism 2: Chemical Chaperone cluster_3 Mechanism 3: HDAC Inhibitor 4 4 PBA 4-Phenylbutyric Acid (4-PBA) A1 Ingested 4-PBA PBA->A1 B3 4-PBA aids protein folding PBA->B3 C2 4-PBA inhibits HDAC PBA->C2 A2 Metabolized to Phenylacetate A1->A2 A3 Conjugates with Glutamine A2->A3 A4 Excreted as Phenylacetylglutamine A3->A4 B1 Endoplasmic Reticulum (ER) Stress B2 Misfolded Protein Accumulation B1->B2 B4 Reduced ER Stress Restored Proteostasis B2->B4 B3->B4 C1 Histone Deacetylases (HDAC) C1->C2 C3 Increased Histone Acetylation C2->C3 C4 Altered Gene Expression C3->C4

The diverse mechanisms of 4-PBA are supported by specific experimental findings:

1. Urea Cycle Disorders (Ammonia Scavenging)

  • Mechanism: 4-PBA is a prodrug metabolized in the liver and kidneys to phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted by the kidneys, providing an alternative pathway for waste nitrogen removal [4] [5].
  • Supporting Data: Approximately 80-100% of an administered dose is excreted in urine as phenylacetylglutamine within 24 hours [5]. The elimination half-life of phenylbutyric acid is short, ranging from 0.76 to 0.77 hours [5].

2. Chemical Chaperone Activity (Maintaining Proteostasis)

  • Mechanism: 4-PBA reduces endoplasmic reticulum (ER) stress by stabilizing protein folding, preventing the aggregation of misfolded proteins, and attenuating the unfolded protein response (UPR) [7].
  • Experimental Example: In cystic fibrosis research, 4-PBA helps the misfolded ΔF508-CFTR protein reach the cell surface, restoring some chloride channel function [4].

3. Epigenetic Modulation (HDAC Inhibition)

  • Mechanism: By inhibiting histone deacetylases, 4-PBA promotes a more relaxed chromatin structure, facilitating gene transcription [4] [6].
  • Research Findings: This activity is under investigation for conditions like sickle cell disease (by inducing fetal hemoglobin expression) [4] and various cancers [4] [6]. Notably, one study in Arabidopsis found that its plant regeneration effects were not linked to HDAC inhibition, indicating context-specific activity [8].

Detailed Experimental Protocol

To illustrate how the chemical chaperone function of 4-PBA is evaluated, here is a generalized in vitro protocol based on common research methodologies.

G Step1 1. Cell Culture & Treatment Step2 2. Induction of ER Stress Step1->Step2 Step3 3. Co-treatment with 4-PBA Step2->Step3 Step4 4. Protein Analysis Step3->Step4 Step5 5. Assessment of Cell Viability/Function Step3->Step5 Analysis1 Western Blotting: - Measure UPR markers (e.g., BiP, CHOP) - Analyze target protein expression Step4->Analysis1 Analysis2 Immunofluorescence: - Visualize target protein localization - Assess protein aggregation Step4->Analysis2 Analysis3 Functional Assays: - MTT/CCK-8 assay for viability - Target-specific functional tests Step5->Analysis3

Key Steps in the Workflow:

  • Cell Culture & Treatment: Culture an appropriate cell line (e.g., HEK293, HeLa, or disease-specific cell models). Seed cells in multi-well plates for replicates [8] [9].
  • Induction of ER Stress: Treat cells with a known ER stress inducer. Common agents include:
    • Tunicamycin: Inhibits N-linked glycosylation (typical concentration range: 1-10 µg/mL).
    • Thapsigargin: Inhibits the SERCA Ca²⁺ pump (typical concentration range: 1-5 µM).
  • Co-treatment with 4-PBA: Simultaneously with the ER stressor, add 4-PBA to the culture medium. A wide range of concentrations is tested (e.g., 0.1 mM to 5 mM) to establish a dose-response curve [8].
  • Protein Analysis:
    • Western Blotting: Analyze cell lysates for UPR markers such as BiP/GRP78 (an indicator of ER stress) and CHOP (a pro-apoptotic transcription factor). Reduction in these markers with 4-PBA treatment indicates alleviation of ER stress [8].
    • Immunofluorescence: Use antibodies to visualize the localization and aggregation of the target protein of interest (e.g., mutant CFTR). Improved localization to the cell membrane after 4-PBA treatment indicates successful chaperone activity.
  • Assessment of Cell Viability/Function:
    • Viability Assays: Use assays like MTT or CCK-8 to quantify cell survival under stress conditions with and without 4-PBA [9].
    • Functional Assays: Perform assays specific to the target protein's function, such as a chloride efflux assay for CFTR function.

Key Takeaways for Researchers

  • 4-Phenylbutyric Acid is a Multi-Faceted Tool: Its well-characterized roles as an ammonia scavenger, chemical chaperone, and HDAC inhibitor make it a valuable compound for pharmaceutical development and basic research, particularly in studying protein misfolding diseases and epigenetic regulation.
  • This compound is a Synthetic Intermediate: The available data positions this compound primarily as a building block for organic synthesis, with no significant biological data found in the current search results.
  • Mind the Mechanism in Experiments: When designing experiments with 4-PBA, consider that its effects (e.g., chaperone vs. HDAC inhibition) can be cell-type and context-dependent [6] [8]. Careful controls are necessary to attribute observed effects to a specific mechanism.

References

Principles of Purity Assessment by Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Chromatography determines material purity by separating the sample mixture and measuring how much of the target substance is present compared to impurities [1].

  • Calculation by Peak Area: The most straightforward way to determine purity is by comparing the peak area of the target substance to the total area of all peaks in the chromatogram. For example, if the target peak area is 90% of the total peak area, the material purity is approximately 90% [1].
  • Identification by Retention Time: A compound is identified by its retention time (tR)—the time it takes to elute from the column. Consistent identification requires comparing the sample's retention time with that of a high-purity reference standard analyzed under identical conditions [1] [2]. To account for minor system variations, Relative Retention Time (RRT), which is the ratio of the analyte's retention time to that of a reference standard, is often used as a more robust identifier [2].

Experimental Protocols for Purity Assessment

Here are detailed methodologies for two common chromatographic techniques.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is suitable for non-volatile or thermally sensitive compounds, which likely includes 4-Phenylbutanal given its stated boiling point of 243.3°C [1] [3]. The following protocol is adapted from a validated UPLC method for another polar pharmaceutical compound [4].

  • Instrument: Ultra-high-pressure liquid chromatography (UPLC) system with a UV or PDA detector.
  • Column: C8 column (e.g., Acquity UPLC BEH C8, 50 x 2.1mm, 1.7µm). A C18 column is a common alternative.
  • Column Temperature: 50°C.
  • Mobile Phase:
    • A: Phosphate buffer / Acetonitrile (95/5, v/v). Preparation: Add 4.0 mL of orthophosphoric acid to 2000 mL of high-purity water.
    • B: Phosphate buffer / Acetonitrile (15/85, v/v).
  • Gradient Elution: | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 88 | 12 | | 10 | 80 | 20 | | 11 | 88 | 12 | | 15 | 88 | 12 |
  • Flow Rate: 0.4 mL/min.
  • Detection Wavelength: 210 nm (common for compounds with weak chromophores).
  • Injection Volume: 1-5 µL.
  • Sample Preparation: Dissolve the this compound sample in a compatible diluent (e.g., phosphate buffer/acetonitrile 80/20) and filter through a 0.22µm membrane [4].
Gas Chromatography (GC)

GC is ideal for volatile and thermally stable compounds. This protocol is based on standard practices for determining solvent purity [5].

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
  • Column: Capillary column with a stationary phase appropriate for the analyte's polarity (e.g., 5% phenyl polysiloxane).
  • Carrier Gas: Helium, Nitrogen, or Hydrogen. Flow rate must be optimized.
  • Temperature Programming: Use a gradient to separate compounds with different boiling points effectively. For example: start at 50°C, then ramp at 10-20°C/min to 250°C.
  • Injection Port Temperature: Set higher than the boiling point of the sample (e.g., 250°C).
  • Detector Temperature: ~250-300°C.
  • Injection Technique: Split or splitless mode, depending on sample concentration.
  • Sample Preparation: Dissolve the this compound sample in a high-purity, volatile solvent like methanol or acetone [5].

Comparison of Chromatographic Techniques

This table will help you compare the two main techniques for your guide.

Feature HPLC/UPLC Gas Chromatography (GC)
Best For Non-volatile, thermally sensitive compounds [1] Volatile, thermally stable compounds [5]
Separation Principle Polarity, solubility, affinity [1] Volatility and interaction with stationary phase [5]
Quantitative Analysis Excellent; via peak area/height [1] Excellent; via peak area/height [5]
Key Parameters Column chemistry, mobile phase composition/gradient, pH, temperature [2] [6] Column type, temperature program, carrier gas flow rate [5]
Pros Highly versatile; multiple separation modes (reversed-phase, HILIC, ion-pair) [6] High resolution and sensitivity for volatiles [5]
Cons May require method optimization for polar compounds [6] Limited to volatile samples; thermal decomposition risk [5]

Workflow for Purity Assessment

The following diagram outlines the general workflow for assessing chromatographic purity, which applies to both HPLC and GC methods.

Start Start Purity Assessment Prep Prepare Sample and Reference Standard Start->Prep Inst Set Up Instrument & Method (Column, Mobile Phase/Gas, Temperature) Prep->Inst Inject Inject Sample and Run Analysis Inst->Inject Analyze Analyze Chromatogram: Identify Peaks via Retention Time Inject->Analyze Quantify Integrate Peak Areas Analyze->Quantify Calculate Calculate Purity: (Target Peak Area / Total Peak Area) x 100% Quantify->Calculate End Purity Result Calculate->End

Key Considerations for Your Guide

When developing and publishing your purity method, keep these points in mind:

  • For Polar Compounds: If this compound is highly polar, standard reversed-phase HPLC (C18 column) may provide weak retention. Consider HILIC (Hydrophilic Interaction Liquid Chromatography) or using a water-tolerant C18 column for better results [6].
  • Method Validation: A publishable method requires rigorous validation. This includes testing for specificity (ensuring the target peak is pure and separated from impurities), linearity, precision, LOD/LOQ (Limit of Detection/Quantification), and robustness, typically following ICH guidelines [4].
  • Preventing Retention Time Drift: For reproducible results, control factors that cause retention time drift. Use a column oven for stable temperature, prepare mobile phases fresh and consistently, and perform regular instrument maintenance [2].

References

comparison of 4-Phenylbutanal and benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Comparison

The core differences between these two aldehydes are summarized in the following table for a quick overview.

Property 4-Phenylbutanal Benzaldehyde
CAS Number 18328-11-5 [1] 100-52-7 [2] [3]
Molecular Formula C10H12O [1] C7H6O [2] [3]
Molecular Weight 148.202 g/mol [1] 106.12 g/mol [3]
Melting Point 45-48 °C [1] -57.12 °C [2] / -26 °C [3]
Boiling Point 243.3 °C [1] 178.1 °C [2]
Density 0.971 g/cm³ [1] 1.044 g/mL [2]
Flash Point 115.9 °C [1] 64-145 °C (values vary by source) [2] [3]
Vapor Pressure 0.0323 mmHg at 25°C [1] 4 mmHg at 45°C [3]
Water Solubility Information missing ~6.95 g/L at 25°C [2]
LogP 2.21 [1] 1.64 [2]
Structural Feature Phenyl group separated from aldehyde by a 4-carbon alkyl chain Formyl group attached directly to the benzene ring

The relationship between their structures and the resulting properties can be visualized in the following diagram:

G A Core Structure: Aromatic Aldehyde B1 Structural Feature: Aldehyde directly attached to ring A->B1 B2 Structural Feature: 4-carbon chain between aldehyde and ring A->B2 C1 Higher Polarity B1->C1 C2 Increased Hydrophobicity B2->C2 D1 Lower Melting Point C1->D1 D2 Lower Boiling Point C1->D2 D3 Higher Water Solubility C1->D3 D4 Higher Melting Point C2->D4 D5 Higher Boiling Point C2->D5 D6 Lower Water Solubility C2->D6 E1 Benzaldehyde D1->E1 D2->E1 D3->E1 E2 This compound D4->E2 D5->E2 D6->E2

Diagram: Structural Impact on Physical Properties

Experimental Data & Protocols

The physicochemical data for these compounds are typically determined through standardized experimental methods.

1. Vapor Pressure Measurement

  • Objective: To determine a compound's volatility, which is crucial for understanding its environmental fate and distribution. [4]
  • Protocol: A common method is the static method. The compound is placed in a temperature-controlled chamber, and its equilibrium vapor pressure is measured directly at different temperatures. For solids, this measures sublimation pressure; for liquids, vaporization pressure. [4]
  • Data Application: The vapor pressure values for this compound (0.0323 mmHg at 25°C) [1] and Benzaldehyde (4 mmHg at 45°C) [3] were likely obtained through such methods. This data shows that Benzaldehyde is significantly more volatile than this compound at comparable temperatures.

2. Melting Point Determination

  • Objective: To identify the temperature at which a solid becomes a liquid, indicating purity and crystal lattice strength.
  • Protocol: A standard technique is Differential Scanning Calorimetry (DSC). A small sample is heated at a controlled rate. The instrument measures the heat flow difference between the sample and a reference. The melting point is identified by an endothermic peak, and the area under the peak gives the enthalpy of fusion. [4]
  • Data Application: The sharp melting point of this compound (45-48 °C) [1] suggests a crystalline solid, while Benzaldehyde's low melting point (-57.12 °C to -26 °C) [2] [3] confirms it is a liquid at room temperature.

3. Water Solubility Measurement

  • Objective: To quantify how a compound partitions in aqueous environments, impacting its bioavailability and environmental mobility.
  • Protocol: The saturation shake-flask method is often used. An excess of the compound is added to water and shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is analyzed, for example, using Ultraviolet-Visible (UV-Vis) Spectroscopy. [4]

Key Comparative Insights for Researchers

  • Molecular Flexibility & Drug Design: The flexible four-carbon chain in this compound makes it a valuable building block in pharmaceutical synthesis, as it can be used to spatially separate the aromatic moiety from a reactive center or to modulate the molecule's overall lipophilicity. [1]
  • Photochemical Reactivity: Benzaldehyde has well-documented photochemical properties. Upon light absorption, it can reach a triplet excited state that acts as a hydrogen atom abstractor or undergoes decomposition to benzene and carbon monoxide. [5] This reactivity is harnessed in organic synthesis and photopolymerization. The longer chain in this compound would significantly alter its photochemical behavior.
  • Environmental Fate Prediction: The higher LogP and lower vapor pressure of this compound suggest it is more lipophilic and less volatile than Benzaldehyde. [1] [2] In environmental modeling, this indicates that this compound has a greater potential to bioaccumulate and is less likely to be lost to the atmosphere compared to Benzaldehyde.

Recommendations for Further Research

The available data has some limitations that you may need to address in your work:

  • Data Gaps: Key properties like the water solubility and specific safety data (LD50) for this compound are missing from the located sources.
  • Experimental Context: The search results provide numerical data but often lack details on the experimental conditions and uncertainty margins, which are critical for a full scientific evaluation.

I suggest you consult specialized handbooks like the CRC Handbook of Chemistry and Physics or search in-depth in databases such as SciFinder or Reaxys to find more complete datasets and primary literature for these compounds.

References

validating 4-Phenylbutanal identity with spectroscopic methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 4-Phenylbutanal

The basic identifying information for the compound is consolidated in the table below.

Property Information
Chemical Name This compound [1] [2] [3]
Synonyms 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde, Benzenebutanal [4] [3] [5]
CAS Registry Number 18328-11-5 [4] [2] [3]
Molecular Formula C10H12O [1] [4] [3]
Molecular Weight 148.20 g/mol [4] [2] [5]

Other reported physical properties include a density of 0.971 g/cm³ and a boiling point of 243.3°C at 760 mmHg [4] [5].

Spectroscopic Methods for Validation

The following table compares common spectroscopic techniques relevant to validating a compound's identity. While specific data for this compound is unavailable, the general principles from the search results provide a framework for method selection [6] [7] [8].

Method Primary Application in Validation Key Information Provided
IR Spectroscopy [8] Functional group identification Identifies specific bonds and functional groups (e.g., C=O, C-H) based on their vibrational frequencies.
UV-Vis Spectroscopy [6] [7] Detecting conjugated systems Measures absorption of UV or visible light, useful for compounds with conjugated π-electron systems.
Mass Spectrometry (MS) [3] Determining molecular weight & structure Provides molecular weight and fragments pattern, which helps in elucidating the molecular structure.

A general workflow for combining these techniques for compound validation can be summarized as follows:

Start Sample: this compound IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV UV-Vis Spectroscopy Start->UV DataInt Data Integration and Analysis IR->DataInt Functional Groups MS->DataInt Molecular Weight/Fragments UV->DataInt Chromophore Absorbance Result Validated Identity DataInt->Result

References

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2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

18328-11-5

Wikipedia

4-Phenylbutanal

Dates

Last modified: 08-15-2023

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